molecular formula C5H5ClN2O2 B091756 5-Chloro-6-methyluracil CAS No. 16018-87-4

5-Chloro-6-methyluracil

Cat. No.: B091756
CAS No.: 16018-87-4
M. Wt: 160.56 g/mol
InChI Key: YFTMPDGCVOWZOZ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyluracil is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMPDGCVOWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166829
Record name 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16018-87-4
Record name 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-
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Record name 16018-87-4
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl-
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Record name 5-Chloro-6-Methyluracil
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methyluracil: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-6-methyluracil. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Chemical Properties and Structure

This compound is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. Its chemical structure and fundamental properties are crucial for understanding its potential biological activity and for its application in medicinal chemistry and drug design.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Number 16018-87-4[1][2]
Molecular Formula C₅H₅ClN₂O₂[2]
Molecular Weight 160.56 g/mol [2]
IUPAC Name 5-chloro-6-methyl-1H-pyrimidine-2,4-dione
Melting Point 330-332 °C (with decomposition)
Appearance White to off-white solid
Predicted Density 1.49 ± 0.1 g/cm³
Predicted pKa 7.83 ± 0.10

Table 2: Structural and Spectroscopic Data of this compound

Data TypeValue
SMILES CC1=C(C(=O)NC(=O)N1)Cl
InChI InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
FT-IR Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Synthesis of this compound

A documented method for the synthesis of this compound involves the direct chlorination of 6-methyluracil. This electrophilic substitution reaction targets the C5 position of the pyrimidine ring.

Experimental Protocol: Chlorination of 6-Methyluracil

This protocol is based on the oxidative halogenation method.

Materials:

  • 6-Methyluracil

  • Potassium Chloride (KCl)

  • Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (H₂SO₄), 10% solution

  • Distilled water

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a 10% aqueous solution of sulfuric acid.

  • In a suitable reaction vessel, dissolve 6-methyluracil in the 10% sulfuric acid solution.

  • Add potassium chloride (KCl) and hydrogen peroxide (H₂O₂) to the reaction mixture. A molar ratio of 1:2:4 for 6-methyluracil:KCl:H₂O₂ is recommended for optimal conversion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, can be isolated by filtration or extraction, followed by purification techniques such as recrystallization.

Note: This protocol is a general guideline. Reaction times, temperatures, and purification methods may require optimization for specific laboratory conditions.

Synthesis_of_5_Chloro_6_methyluracil 6-Methyluracil 6-Methyluracil Reagents KCl, H₂O₂ 10% H₂SO₄ This compound This compound Reagents->this compound Chlorination

Synthesis of this compound via chlorination.

Potential Biological Significance

While direct biological activity data for this compound is not extensively available in the public domain, the broader class of halogenated uracil derivatives has garnered significant interest in medicinal chemistry.

  • Anticancer and Antiviral Potential: Uracil analogues, particularly 5-fluorouracil (5-FU), are established anticancer agents. Halogenation at the C5 position can influence the molecule's interaction with key enzymes involved in nucleotide metabolism, such as thymidylate synthase, potentially leading to cytotoxic or antiviral effects. The mechanism of action for many 5-halouracils involves their metabolic conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis and function[3][4][5][6].

  • Enzyme Inhibition: The structural similarity of this compound to natural pyrimidines suggests it could act as an inhibitor for various enzymes that process these substrates. For instance, a related compound, 6-(2-aminoethyl)amino-5-chlorouracil, is a potent inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis[7].

The exploration of this compound's biological profile could be a promising area for future research, particularly in the context of developing novel therapeutic agents.

Potential_Biological_Activity This compound This compound Biological_Targets Enzymes in Nucleotide Metabolism This compound->Biological_Targets Potential Inhibition Potential_Effects Anticancer Activity Antiviral Activity Biological_Targets->Potential_Effects Leads to

Hypothesized biological relevance of this compound.

References

Synthesis of 5-Chloro-6-methyluracil from 6-methyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methyluracil is a pivotal chemical intermediate, most notably utilized in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil, a component of the oral anticancer agent Lonsurf® (trifluridine/tipiracil). The efficient and selective chlorination of 6-methyluracil at the C5 position is a critical step in the manufacturing process of this and other pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from 6-methyluracil, with a focus on detailed experimental protocols, comparative data analysis, and the logical workflow from starting material to its application in drug synthesis.

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2] The strategic functionalization of the uracil ring allows for the modulation of its pharmacological profile. Halogenation, in particular, is a key transformation. The introduction of a chlorine atom at the 5-position of 6-methyluracil yields this compound, a versatile intermediate. Its primary significance lies in its role as a precursor to Tipiracil, which is used in combination with trifluridine for the treatment of metastatic colorectal cancer.[3][4] Tipiracil inhibits the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability and antitumor efficacy.[3] This guide details the synthesis of this compound, providing researchers and drug development professionals with the necessary information for its laboratory-scale preparation and understanding its importance in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

Property6-methyluracilThis compound
Molecular Formula C₅H₆N₂O₂C₅H₅ClN₂O₂
Molecular Weight 126.11 g/mol [5]160.56 g/mol [6]
CAS Number 626-48-2[5]16018-87-4[6]
Appearance Crystalline solid[5]Solid
Melting Point Decomposes above 300 °C[5]Not available
Solubility Soluble in water, ether, alkali, ammonia, and hot alcohol.[5]Not available

Synthetic Methodologies

The primary route for the synthesis of this compound from 6-methyluracil is through electrophilic substitution at the electron-rich C5 position of the pyrimidine ring. Oxidative chlorination is a commonly employed strategy.

Oxidative Chlorination with Potassium Chloride and Hydrogen Peroxide

This method utilizes an in situ generation of an electrophilic chlorine species from the oxidation of potassium chloride by hydrogen peroxide in an acidic medium. The reaction conditions, particularly the concentration of sulfuric acid, are critical for achieving a good yield of the desired product and minimizing the formation of byproducts such as 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.[7]

Reaction Scheme:

G reactant 6-methyluracil product This compound reactant->product Chlorination reagents KCl, H₂O₂ H₂SO₄

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Materials:

    • 6-methyluracil

    • Potassium chloride (KCl)

    • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Sulfuric acid (H₂SO₄)

    • Deionized water

    • Ice bath

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil in a 10% aqueous solution of sulfuric acid.

    • Add potassium chloride to the suspension. The molar ratio of 6-methyluracil to KCl should be approximately 1:2.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add hydrogen peroxide (30% solution) dropwise to the cooled mixture. The molar ratio of 6-methyluracil to H₂O₂ should be approximately 1:4.

    • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, quench the reaction by pouring the mixture into ice-cold water.

    • The crude product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted salts and acid.

    • Dry the product under vacuum to obtain crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent such as water or an alcohol-water mixture.[8][9]

Quantitative Data:

Chlorinating AgentOxidantSolvent/AcidMolar Ratio (Substrate:Reagent:Oxidant)Yield of this compoundReference
KClH₂O₂5% H₂SO₄1:2:425% (with low substrate conversion)[7]
KClH₂O₂10% H₂SO₄1:2:4Mixture with dichlorohydrin[7]
36% HClH₂O₂-1:2:481%[7]
Gaseous Chlorine-Dry Chloroform-High[7]

Note: The reaction in 10% sulfuric acid leads to complete conversion of the starting material but results in a mixture of this compound and 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.[7]

Application in Drug Development: Synthesis of Tipiracil

This compound is a key starting material for the synthesis of Tipiracil. The synthesis involves a subsequent chlorination at the methyl group followed by a coupling reaction with 2-iminopyrrolidine.[3]

Logical Workflow for Tipiracil Synthesis:

G A 6-methyluracil B This compound A->B Chlorination (e.g., KCl/H₂O₂) C 5-Chloro-6-(chloromethyl)uracil B->C Chlorination (e.g., Sulfuryl chloride) D Tipiracil C->D Coupling with 2-iminopyrrolidine

Figure 2: Logical workflow for the synthesis of Tipiracil from 6-methyluracil.

This workflow highlights the critical role of the initial selective chlorination of 6-methyluracil to produce the necessary intermediate for the subsequent synthetic steps leading to the final active pharmaceutical ingredient.

Conclusion

The synthesis of this compound from 6-methyluracil is a well-established yet nuanced chemical transformation. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the final product. The oxidative chlorination method using potassium chloride and hydrogen peroxide in a controlled acidic environment represents a viable laboratory-scale synthesis. For industrial applications, optimization to maximize the yield of the desired monochlorinated product and minimize byproduct formation is crucial. The importance of this compound as a key intermediate in the synthesis of the anticancer drug Tipiracil underscores the need for robust and efficient synthetic protocols. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of uracil-based pharmaceuticals.

References

The Biological Activity of 5-Chloro-6-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 5-Chloro-6-methyluracil is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its closest structural analogs, offering insights into its potential properties for researchers, scientists, and drug development professionals. The presented data and mechanisms should be considered in the context of these related molecules.

Introduction

This compound is a halogenated pyrimidine derivative. The uracil scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral effects. The introduction of a chlorine atom at the 5-position and a methyl group at the 6-position of the uracil ring is expected to modulate its electronic properties, metabolic stability, and interactions with biological targets. This guide explores the potential biological activities of this compound by examining the properties of its structural analogs.

Synthesis of Uracil Derivatives

The synthesis of substituted uracils can be achieved through various established chemical routes. For instance, 6-methyluracil can be synthesized by the condensation of ethyl acetoacetate and urea.[1] Halogenation at the 5-position of the uracil ring is a common modification. A general synthesis approach for 6-methyluracil-5-sulfochloride involves the successive interaction of 6-methyluracil with chlorosulfonic acid and then with thionyl chloride.[2] The synthesis of 5-chloro-2'-deoxyuridine, the deoxyribonucleoside of 5-chlorouracil, has also been reported.[3]

Potential Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, this compound may exhibit anticancer and antiviral properties. The primary mechanisms of action for related halogenated uracils involve the inhibition of key enzymes in nucleotide metabolism and the induction of DNA damage.

Anticancer Activity

The anticancer potential of halogenated uracils is well-documented, with 5-Fluorouracil (5-FU) being a widely used chemotherapeutic agent. The biological activities of 5-chlorouracil and its derivatives suggest a similar potential for this compound.

A primary mechanism of action for 5-fluorouracil and 5-chloro-2'-deoxyuridine is the inhibition of thymidylate synthase (TS).[4][5][6] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTTP pools, which in turn disrupts DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[4] It is plausible that this compound, after intracellular conversion to its corresponding deoxyribonucleoside monophosphate, could act as an inhibitor of TS.

Another potential target is thymidine phosphorylase (TP), an enzyme that is upregulated in many tumors and is involved in pyrimidine salvage pathways.[7] The compound 6-(2-aminoethyl)amino-5-chlorouracil has been identified as a potent competitive inhibitor of TP, exhibiting antiangiogenic and antitumor activity.[8] This suggests that uracil derivatives with a 5-chloro substitution can effectively inhibit this enzyme.

Incorporation of halogenated uracils into DNA can trigger the DNA damage response (DDR) pathway.[9][10] The cellular machinery recognizes the altered base as damage, leading to the activation of sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[11] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, trigger apoptosis.[12]

Antiviral Activity

Several uracil derivatives have demonstrated antiviral activity. While direct evidence for this compound is lacking, the known antiviral properties of related compounds suggest this as a potential area of interest.

Quantitative Data on Structurally Related Compounds

The following tables summarize the available quantitative data for key structural analogs of this compound.

Table 1: Enzyme Inhibition Data for 5-Chlorouracil Analogs

CompoundTarget EnzymeInhibition Constant (Ki)Mechanism of Inhibition
6-(2-Aminoethyl)amino-5-chlorouracilThymidine Phosphorylase (TP)Not explicitly stated, but described as a potent competitive inhibitorCompetitive

Note: Specific Ki values for 6-(2-aminoethyl)amino-5-chlorouracil were not found in the provided search results, though it is described as a potent inhibitor.

Table 2: In Vivo Antitumor Activity of 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC)

Tumor XenograftTreatmentDose% Tumor Growth Inhibition
A549 NSCLCAEAC50 mg/kg/day50%
PANC-1 PancreaticAEAC50 mg/kg/day38%

Data extracted from a study on the antiangiogenic and antitumor activity of AEAC. The dosing was administered by oral gavage once daily for 5 days each week.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of this compound's structural analogs are provided below.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of dUMP to dTMP by TS.

Principle: The activity of TS can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF).[13]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2) containing the purified TS enzyme (e.g., 40 nM).[13]

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) and the substrate dUMP (e.g., 100 µM) to the reaction mixture. Incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 22°C).[13]

  • Reaction Initiation: Initiate the reaction by adding the cofactor 5,10-methylenetetrahydrofolate (mTHF, e.g., 150 µM).[13]

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance at 340 nm over a set time (e.g., 3 minutes) using a spectrophotometer.[13]

  • Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using methods like the Dixon plot.

Thymidine Phosphorylase (TP) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of TP.

Principle: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The conversion of thymidine to thymine results in an increase in absorbance at 290 nm, which can be monitored spectrophotometrically.[14][15]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.0) and the TP enzyme (e.g., 0.058 units/well).[15]

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[15]

  • Reaction Initiation: Start the reaction by adding the substrate, thymidine (e.g., 1.5 mM).[15]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 290 nm over a period of time (e.g., 10 minutes) using a microplate reader.[15]

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known mechanisms of 5-Fluorouracil and 5-Chlorouracil.

Thymidylate_Synthase_Inhibition_Pathway This compound This compound Intracellular Activation Intracellular Activation This compound->Intracellular Activation 5-Chloro-6-methyl-dUMP 5-Chloro-6-methyl-dUMP Intracellular Activation->5-Chloro-6-methyl-dUMP Thymidylate Synthase (TS) Thymidylate Synthase (TS) 5-Chloro-6-methyl-dUMP->Thymidylate Synthase (TS) Inhibition dTMP dTMP Thymidylate Synthase (TS)->dTMP DNA Synthesis DNA Synthesis Thymidylate Synthase (TS)->DNA Synthesis Blocked dUMP dUMP dUMP->Thymidylate Synthase (TS) dTMP->DNA Synthesis Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis DNA Synthesis->Cell Cycle Arrest / Apoptosis Leads to DNA_Damage_Response_Pathway This compound This compound DNA Incorporation DNA Incorporation This compound->DNA Incorporation DNA Damage DNA Damage DNA Incorporation->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2 Activation->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis if damage is severe Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reaction Buffer Prepare Reaction Buffer Mix Buffer, Enzyme, Inhibitor Mix Buffer, Enzyme, Inhibitor Prepare Reaction Buffer->Mix Buffer, Enzyme, Inhibitor Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Mix Buffer, Enzyme, Inhibitor Prepare Substrate/Cofactor Prepare Substrate/Cofactor Add Substrate/Cofactor Add Substrate/Cofactor Prepare Substrate/Cofactor->Add Substrate/Cofactor Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Mix Buffer, Enzyme, Inhibitor Incubate Incubate Mix Buffer, Enzyme, Inhibitor->Incubate Incubate->Add Substrate/Cofactor Measure Absorbance Change Measure Absorbance Change Add Substrate/Cofactor->Measure Absorbance Change Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance Change->Calculate Reaction Rates Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Calculate Reaction Rates->Plot % Inhibition vs. [Inhibitor] Determine IC50 / Ki Determine IC50 / Ki Plot % Inhibition vs. [Inhibitor]->Determine IC50 / Ki MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Allow Adherence (Overnight) Allow Adherence (Overnight) Seed Cells in 96-well Plate->Allow Adherence (Overnight) Treat with Compound Treat with Compound Allow Adherence (Overnight)->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilizing Agent->Measure Absorbance (570nm) Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance (570nm)->Calculate % Viability & IC50

References

Spectroscopic and Synthetic Profile of 5-Chloro-6-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-6-methyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusChemical Shift (δ) ppm
¹HData not available in search results
¹³CData not available in search results

No specific ¹H and ¹³C NMR chemical shift values for this compound were found in the provided search results. General ranges for similar pyrimidine derivatives suggest expected signals for the methyl group, and the uracil ring protons and carbons, which would be influenced by the chloro-substituent.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational ModeWavenumber (cm⁻¹)
Data not available in search resultsData not available in search results

Specific IR absorption bands for this compound were not explicitly detailed in the search results. However, characteristic peaks for uracil derivatives typically include N-H stretching, C=O stretching, C=C stretching, and C-H bending vibrations.

Table 3: Mass Spectrometry Data
Ion/Fragmentm/z
[M]⁺160.00340
[M+H]⁺161.01123
[M+Na]⁺182.99317
[M-H]⁻158.99667

The predicted mass spectrometry data is available from PubChem and indicates the expected mass-to-charge ratios for the molecular ion and common adducts.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 6-methyluracil. A general procedure, adapted from the synthesis of related compounds, is as follows:

  • Preparation of 6-Methyluracil: 6-Methyluracil is synthesized by the condensation of ethyl acetoacetate and urea in the presence of a base.

  • Chlorination: 6-Methyluracil is then reacted with a chlorinating agent, such as sulfuryl chloride, in a suitable solvent like acetic acid. The reaction mixture is typically heated to drive the reaction to completion.

  • Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield pure this compound.

G cluster_synthesis Synthesis of this compound Reactants 6-Methyluracil + Chlorinating Agent (e.g., SO2Cl2) Reaction Reaction at Elevated Temperature Reactants->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.
Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data for pyrimidine derivatives like this compound.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectra are recorded on a spectrometer, for instance, a Bruker Avance-III 500 MHz instrument.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

G cluster_characterization Spectroscopic Characterization Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Chemical Shifts (ppm) NMR->Data_NMR Data_IR Absorption Bands (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratio (m/z) MS->Data_MS

General workflow for spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental spectral data was not available in the provided search results, the outlined protocols and data for related compounds offer a strong starting point for experimental work and data interpretation. Further investigation into the cited literature and spectral databases is recommended to obtain detailed spectral charts.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-6-methyluracil is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective formulation, storage, and biological evaluation. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing detailed experimental protocols and the theoretical framework necessary for researchers to generate this critical information.

Introduction

This compound belongs to the class of substituted uracils, which are of significant interest in pharmaceutical research due to their diverse biological activities, including potential anticancer and antiviral properties. The introduction of a chlorine atom at the C5 position and a methyl group at the C6 position of the uracil ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications, in turn, affect its solubility in various solvent systems and its stability under different environmental conditions.

This guide is intended to be a practical resource for researchers. It outlines the standard experimental procedures for determining both the kinetic and thermodynamic solubility of this compound. Furthermore, it details the protocols for conducting comprehensive stability studies, including forced degradation under various stress conditions, to identify potential degradation pathways and establish a stability profile.

Solubility of this compound

Data Presentation

As no specific quantitative data was found in the literature, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Water25Shake-Flask
Water37Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Phosphate Buffered Saline (PBS) pH 7.437Kinetic Assay
Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of this compound in the clear, saturated supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique. A calibration curve should be prepared using standards of known concentrations.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours), with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the samples can be filtered and the concentration in the filtrate quantified by HPLC-UV or UV-Vis spectroscopy.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Add excess this compound to solvent thermo_equilibrate Agitate at constant temperature (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge or filter to remove solid thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration in supernatant via HPLC-UV thermo_separate->thermo_quantify thermo_end Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_dilute Add stock to aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate with shaking (1-2h) kinetic_dilute->kinetic_incubate kinetic_detect Measure precipitation (Nephelometry/HPLC) kinetic_incubate->kinetic_detect kinetic_end Kinetic Solubility Value kinetic_detect->kinetic_end

Solubility Determination Workflows

Stability of this compound

Evaluating the stability of an API is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and potential degradation products. Stability testing involves subjecting the compound to a variety of environmental factors. While specific stability data for this compound is not available, studies on related 5-halouracils, such as 5-fluorouracil, indicate a susceptibility to degradation under hydrolytic (especially alkaline) and oxidative conditions.[2]

Data Presentation

The following tables should be used to summarize the findings from stability studies.

Table 2: Forced Degradation Study Summary for this compound

Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C)
Base Hydrolysis (e.g., 0.1 M NaOH, RT)
Oxidative (e.g., 3% H₂O₂, RT)
Thermal (e.g., 80°C, solid state)
Photolytic (ICH Q1B)

Table 3: Long-Term Stability Study Summary for this compound (Example Conditions)

Storage ConditionTime PointAssay (%)Purity (%)Appearance
25°C / 60% RH0 months
3 months
6 months
40°C / 75% RH0 months
3 months
6 months
Experimental Protocols for Stability Testing

A comprehensive stability program includes forced degradation studies and long-term stability testing.

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods.

Protocol:

  • Acid Hydrolysis: Dissolve or suspend this compound in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80°C) for a specified time.

  • Base Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in solution.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).

  • Photostability: Expose the compound (both solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and the profile of any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

G cluster_forced_degradation Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_results Outputs start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Degradation Pathways analysis->pathways products Degradant Identification analysis->products method Method Validation analysis->method

Forced Degradation Study Workflow

These studies are conducted on the final drug substance packaged in its proposed container closure system to establish a re-test period or shelf life.

Protocol:

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Storage Conditions: Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, testing is typically performed at 0, 3, and 6 months.

  • Parameters to Test: The testing should include, but is not limited to:

    • Appearance (physical description)

    • Assay (quantification of this compound)

    • Purity (detection and quantification of impurities/degradants)

    • Water content (if applicable)

  • Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time to establish the stability of the compound.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these characteristics. By following the outlined methodologies for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability testing, scientists can generate the high-quality data required for informed decision-making in formulation development, regulatory submissions, and further preclinical and clinical studies. The application of these standard procedures will ensure a comprehensive understanding of the physicochemical behavior of this compound.

References

Potential Therapeutic Applications of 5-Chloro-6-methyluracil and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential therapeutic applications of 5-chloro-6-methyluracil and its closely related derivatives. While specific research on this compound is limited, this document focuses on the significant findings for structurally similar compounds, particularly 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), a potent inhibitor of thymidine phosphorylase (TP). The guide covers the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their antiangiogenic and antitumor properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in oncology. The substitution of the uracil ring at various positions can dramatically alter its biological activity. Halogenation at the 5-position, for instance, is a common strategy to enhance the therapeutic potential of uracil analogs. This guide explores the therapeutic landscape of this compound and its derivatives, with a significant focus on their role as enzyme inhibitors in cancer therapy.

A key target for this class of compounds is thymidine phosphorylase (TP), an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis and tumor progression.[1][2] Inhibition of TP is a promising strategy for cancer treatment. This document will delve into the specifics of a potent TP inhibitor, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), as a representative compound of this class.

Synthesis

The synthesis of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) and other 6-amino-substituted uracil derivatives has been described.[1] A general synthetic scheme involves the reaction of a 6-chlorouracil intermediate with the desired amine.

Below is a generalized workflow for the synthesis of such derivatives.

G General Synthesis Workflow for 6-amino-5-chlorouracil Derivatives start 6-Methyluracil step1 Chlorination at C5 (e.g., with N-chlorosuccinimide) start->step1 intermediate1 This compound step1->intermediate1 step2 Chlorination at C6 (e.g., with POCl3) intermediate1->step2 intermediate2 5,6-Dichlorouracil derivative step2->intermediate2 step3 Nucleophilic substitution at C6 (with appropriate amine, e.g., ethylenediamine) intermediate2->step3 product 6-(Substituted-amino)-5-chlorouracil (e.g., AEAC) step3->product

Figure 1: General synthesis workflow.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound derivatives lies in their ability to inhibit thymidine phosphorylase (TP), a key enzyme in tumor angiogenesis.

Inhibition of Thymidine Phosphorylase (TP)

Several 5-substituted-6-chlorouracils have been identified as potent inhibitors of human thymidine phosphorylase.[3] The most potent compounds in one study were those with a five- or six-membered cyclic substituent containing a π-electron system at the C5 position and a chlorine atom at C6.[3]

A particularly well-studied derivative is 6-(2-aminoethyl)amino-5-chlorouracil (AEAC). It is a potent and selective competitive inhibitor of TP.[1]

Table 1: Thymidine Phosphorylase Inhibition Data

CompoundTarget EnzymeKi ValueReference
6-(2-aminoethyl)amino-5-chlorouracil (AEAC)Thymidine Phosphorylase (TP)165 nmol/L[1]
6-Chloro-5-cyclopent-1-en-1-yluracilThymidine Phosphorylase (TP)0.20 ± 0.03 μM[3]
Antiangiogenic and Antitumor Activity

The inhibition of TP by compounds like AEAC translates into significant antiangiogenic and antitumor effects. Oral administration of AEAC has been shown to reduce the growth of non-small cell lung cancer and pancreatic cancer xenografts in mice.[1] This antitumor activity is associated with a reduction in microvessel density in the tumors, providing direct evidence of its antiangiogenic action.[1][2]

Furthermore, combining AEAC with other antiangiogenic agents, such as the Vascular Endothelial Growth Factor (VEGF)-Trap, has demonstrated additive antitumor activity, leading to tumor regressions in some models.[1] This suggests a synergistic potential for combination therapies involving TP inhibitors.

Table 2: In Vivo Antitumor Activity of AEAC

Tumor ModelTreatmentDose and ScheduleTumor Growth InhibitionReference
A549 (NSCLC) XenograftAEAC50 mg/kg, p.o., 5 days/week40-50% reduction[1][2]
PANC-1 (Pancreatic) XenograftAEAC50 mg/kg, p.o., 5 days/week40-50% reduction[1][2]
A549 (NSCLC) XenograftAEAC + VEGF-Trap50 mg/kg AEAC, p.o., 5 days/week + VEGF-TrapAdditive effect, tumor regression[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antitumor effects of AEAC and related compounds is the inhibition of thymidine phosphorylase. TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis through its enzymatic activity.[1] By inhibiting TP, these compounds block the production of 2-deoxy-D-ribose-1-phosphate, a downstream product that can stimulate the production of pro-angiogenic factors like VEGF.[4]

The inhibition of TP leads to a reduction in angiogenesis, which in turn limits tumor growth and metastasis. The combination with a VEGF inhibitor like VEGF-Trap further enhances this effect by targeting a parallel and critical pathway in tumor angiogenesis.

Mechanism of Action of AEAC in Tumor Angiogenesis cluster_0 Tumor Cell cluster_1 Endothelial Cell TP Thymidine Phosphorylase (TP/PD-ECGF) dR1P 2-deoxy-D-ribose-1-phosphate TP->dR1P Thymidine Thymidine Thymidine->TP VEGF VEGF dR1P->VEGF Stimulates production VEGFR VEGF Receptor VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AEAC AEAC (this compound derivative) AEAC->TP Inhibition VEGFTrap VEGF-Trap VEGFTrap->VEGF Sequestration

Figure 2: AEAC mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating compounds like AEAC.

Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against thymidine phosphorylase.

Materials:

  • Recombinant human thymidine phosphorylase (TP)

  • Thymidine

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (e.g., AEAC) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the TP enzyme in each well of the 96-well plate.

  • Add various concentrations of the test compound (or DMSO for control) to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding a solution of thymidine to each well.

  • Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

  • To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate (thymidine) and the inhibitor. Data can be analyzed using a Lineweaver-Burk plot.

G Workflow for Thymidine Phosphorylase Inhibition Assay start Prepare reaction mixture (Buffer + TP Enzyme) step1 Add test compound (various concentrations) start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Initiate reaction with Thymidine step2->step3 step4 Monitor absorbance at 290 nm step3->step4 step5 Calculate initial reaction rates step4->step5 step6 Determine % inhibition step5->step6 end Calculate IC50 and Ki values step6->end

Figure 3: TP inhibition assay workflow.
In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines the procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.[1]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Matrigel (optional)

  • Test compound (e.g., AEAC) formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., AEAC at 50 mg/kg) or vehicle control to the respective groups according to the planned schedule (e.g., orally, once daily, 5 days a week).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length x width2) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Analyze the data by comparing the tumor growth in the treatment groups to the control group.

Conclusion

While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), have demonstrated significant potential as anticancer agents. The primary mechanism of action for these compounds is the inhibition of thymidine phosphorylase, leading to potent antiangiogenic and antitumor effects. The preclinical data for AEAC, especially in combination with VEGF inhibitors, are promising and warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this class of compounds. Further research is needed to fully elucidate the structure-activity relationships and to identify and develop optimized this compound derivatives for clinical applications.

References

In Vitro Efficacy of 5-Chloro-6-methyluracil Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth overview of the in vitro studies relevant to 5-Chloro-6-methyluracil and its closely related derivatives. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes the significant body of research on analogous 5-substituted-6-chlorouracils. These compounds have emerged as potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This guide offers detailed experimental protocols for key in vitro assays, quantitative data from studies on related compounds, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development in this area.

Core Concepts and Biological Targets

Derivatives of this compound are primarily investigated for their potential as anticancer and antiviral agents. The key biological target identified for this class of compounds is Thymidine Phosphorylase (TP) .

Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1] TP is overexpressed in a variety of solid tumors, and its elevated levels often correlate with increased microvessel density, tumor aggressiveness, and poorer patient prognosis.[1][2] The enzymatic activity of TP is crucial for its pro-angiogenic actions.[2] Therefore, inhibiting TP is a promising strategy for anti-angiogenic and anticancer therapies. Many 5-chlorouracil derivatives exert their effects by inhibiting this key enzyme.[3]

Quantitative Data: In Vitro Inhibition of Thymidine Phosphorylase

CompoundTarget EnzymeInhibition ParameterValueReference
6-(2-Aminoethyl)Amino-5-chlorouracil (AEAC)Thymidine Phosphorylase (TP)K_i165 nmol/L[2]
5-Chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI)Human Thymidine Phosphorylase (hTP)IC_500.035 µM (35 nmol/L)[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound and its derivatives.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of TP by monitoring the conversion of thymidine to thymine.

Materials and Reagents:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Test compound (e.g., this compound derivative)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1.5 mM stock solution of thymidine in potassium phosphate buffer.

    • Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM) and prepare serial dilutions in potassium phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).[5]

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of TP enzyme solution

      • 10 µL of the test compound dilution or vehicle (DMSO in buffer) for control wells.

    • Incubate the plate at 30°C for 10 minutes.[6]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the 1.5 mM thymidine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression analysis to calculate the IC50 value.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Materials and Reagents:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plates for 48 to 72 hours.[7]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7][8]

Antiviral Plaque Reduction Assay

This assay is the standard method for evaluating the efficacy of antiviral compounds.

Materials and Reagents:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • Infection medium (culture medium with reduced serum, e.g., 2% FBS)

  • Test compound

  • Overlay medium (e.g., medium containing 0.4% agarose or carboxymethyl cellulose)[9]

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[9]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 24-well plates to form a confluent monolayer.[9]

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in infection medium.

    • Aspirate the culture medium from the cells and inoculate each well with a virus suspension calculated to produce 40-80 plaques per well.[9]

    • Allow the virus to adsorb for 90 minutes at 37°C.[9]

  • Compound Treatment and Overlay:

    • Prepare various concentrations of the test compound in the overlay medium.

    • After the adsorption period, carefully aspirate the virus inoculum.

    • Add 1.5 mL of the overlay medium containing the appropriate concentration of the test compound to each well. Include a "no drug" virus control and a "no virus" cell control.[9]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[9]

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones.[10]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) by plotting the percentage of plaque reduction against the compound concentration.[11]

Mandatory Visualizations

Signaling Pathway

Thymidine_Phosphorylase_Inhibition cluster_0 Thymidine Salvage Pathway cluster_1 Mechanism of Inhibition cluster_2 Downstream Effects Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine dRP 2-deoxyribose-1-phosphate TP->Thymine TP->dRP Angiogenesis Reduced Angiogenesis Inhibitor This compound Derivative Inhibitor->TP TumorGrowth Inhibition of Tumor Growth

Caption: Inhibition of Thymidine Phosphorylase by this compound derivatives.

Experimental Workflow: Cytotoxicity (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Serial Dilutions of This compound Derivative incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Logical Relationship: Drug Discovery Process

Drug_Discovery_Process cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives enzyme_assay Enzyme Inhibition Assay (e.g., TP) synthesis->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) synthesis->antiviral_assay data_analysis Determine IC50, Ki, EC50 Structure-Activity Relationship (SAR) enzyme_assay->data_analysis cytotoxicity_assay->data_analysis antiviral_assay->data_analysis

References

5-Chloro-6-methyluracil Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-6-methyluracil derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The pyrimidine scaffold is a privileged structure in drug discovery, with modifications to the uracil ring leading to compounds with significant antiviral, anticancer, and antimicrobial properties.[1] The introduction of a chloro group at the 5-position and a methyl group at the 6-position of the uracil ring can significantly influence the molecule's electronic properties and steric hindrance, leading to altered biological activity and target specificity. This guide delves into the specifics of this compound derivatives, exploring their potential as a promising class of therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core 6-methyluracil ring, followed by chlorination and subsequent derivatization.

General Synthetic Workflow

A general synthetic route to this compound and its derivatives is outlined below. The initial step often involves the condensation of ethyl acetoacetate with urea to form 6-methyluracil. This is followed by chlorination at the 5-position and subsequent functionalization to yield a variety of derivatives.

Synthesis of this compound Derivatives Ethyl Acetoacetate + Urea Ethyl Acetoacetate + Urea 6-Methyluracil 6-Methyluracil Ethyl Acetoacetate + Urea->6-Methyluracil Condensation This compound This compound 6-Methyluracil->this compound Chlorination (e.g., SO2Cl2) Derivatives Derivatives This compound->Derivatives Further Reactions (e.g., Substitution, Coupling) Apoptosis_Pathway cluster_cell Cancer Cell Derivative This compound Derivative Pro-apoptotic_Signals Induction of Pro-apoptotic Signals Derivative->Pro-apoptotic_Signals Caspase_Activation Caspase Activation Pro-apoptotic_Signals->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Angiogenesis_Inhibition cluster_tumor_microenvironment Tumor Microenvironment AEAC 6-(2-aminoethyl)amino- 5-chlorouracil (AEAC) TP Thymidine Phosphorylase (TP) AEAC->TP Inhibits Angiogenic_Factors Production of Angiogenic Factors TP->Angiogenic_Factors Angiogenesis Angiogenesis (New Blood Vessel Formation) Angiogenic_Factors->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

References

An In-depth Technical Guide to 5-Chloro-6-methyluracil: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methyluracil, a halogenated derivative of the pyrimidine base uracil, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases makes it a candidate for investigation as an antimetabolite with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, and an exploration of its biological activities, including its potential as an enzyme inhibitor and its effects on cancer cell lines.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₅H₅ClN₂O₂. A summary of its key identifiers and physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 16018-87-4[1]
Molecular Weight 160.56 g/mol [1]
Molecular Formula C₅H₅ClN₂O₂[1]
Appearance White to off-white solid
Melting Point >300 °C

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct chlorination of 6-methyluracil using N-chlorosuccinimide (NCS) as the chlorinating agent. This method offers good yields and relatively straightforward purification.

Experimental Protocol: Chlorination of 6-methyluracil

Materials:

  • 6-methyluracil

  • N-chlorosuccinimide (NCS)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (5%)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 6-methyluracil in glacial acetic acid.

  • Chlorination: Add 1.1 equivalents of N-chlorosuccinimide to the solution. Heat the reaction mixture to 55 °C and stir for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a 5% sodium hydroxide solution with gentle heating (around 55 °C) until fully dissolved.

    • Slowly add hydrochloric acid dropwise to adjust the pH of the solution to approximately 7. This will cause the product to precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with cold deionized water and then a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.[2]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): Mass spectral analysis will verify the molecular weight of the compound.

Biological Activity and Potential Applications

While research on this compound is ongoing, studies on related halogenated uracil derivatives suggest several potential areas of biological activity.

Antiviral Activity

Derivatives of uracil are known to possess antiviral properties. For instance, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil has demonstrated high antiviral activity against respiratory syncytial virus (RSV) and human influenza viruses A/H3N2 and A/H1N1pdm09.[3] This suggests that this compound may also exhibit antiviral effects and warrants screening against a panel of viruses.

Anticancer Activity and Cytotoxicity

The cytotoxic effects of various uracil analogs against different cancer cell lines have been investigated. While specific data for this compound is limited, related compounds have shown activity. For example, a novel uracil analog, U-359, exhibited cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.8 μM.[4] Another study on pyrazole derivatives showed cytotoxicity against the A549 human lung cancer cell line.[5] The potential of this compound as a cytotoxic agent should be evaluated against a panel of cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), to determine its IC₅₀ values.

Enzyme Inhibition

A significant area of interest for uracil derivatives is their potential as enzyme inhibitors. A structurally related compound, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, is a known potent inhibitor of thymidine phosphorylase (TP).[6] Thymidine phosphorylase is an enzyme implicated in angiogenesis and tumor growth, making its inhibitors promising candidates for anticancer therapies.[6][7]

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

A spectrophotometric assay can be employed to determine the inhibitory activity of this compound against thymidine phosphorylase. The assay is based on the phosphorolysis of thymidine to thymine, which results in a decrease in absorbance at 290 nm.[1]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), thymidine, and the enzyme thymidine phosphorylase.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Signaling Pathway Modulation

The impact of uracil analogs on cellular signaling pathways is a key aspect of understanding their mechanism of action. While direct evidence for this compound is not yet available, related compounds like 5-fluorouracil (5-FU) are known to influence pathways such as the Wnt signaling pathway, which is often dysregulated in cancer.[8][9]

Investigative Approach: Wnt and NF-κB Signaling Pathways

To investigate the effect of this compound on key signaling pathways, the following experimental workflow can be implemented:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation A Cancer Cell Lines (e.g., CRC, Breast) B Treatment with This compound A->B C Western Blot Analysis (β-catenin, NF-κB p65) B->C D Reporter Gene Assay (TCF/LEF, NF-κB) B->D E qRT-PCR (Target Gene Expression) B->E F Modulation of Wnt Pathway C->F G Modulation of NF-κB Pathway C->G D->F D->G E->F E->G

Workflow for investigating signaling pathway modulation.

This workflow involves treating cancer cell lines with this compound and subsequently analyzing key components of the Wnt and NF-κB signaling pathways through techniques like Western blotting, reporter gene assays, and qRT-PCR.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery. This guide has provided a detailed protocol for its synthesis and purification, along with a framework for exploring its biological activities. Future research should focus on comprehensive screening to determine its antiviral and anticancer efficacy, elucidation of its mechanism of action through enzyme inhibition and signaling pathway analysis, and lead optimization to enhance its therapeutic potential. The information compiled herein serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-6-methyluracil is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Halogenated uracils, such as the well-known anticancer drug 5-fluorouracil, can act as antimetabolites by interfering with nucleic acid synthesis.[1] The introduction of a chlorine atom at the C5 position and a methyl group at the C6 position of the uracil ring creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of more complex bioactive molecules.[1] Various synthetic strategies have been developed for the preparation of 5-halo-6-methyluracils, with oxidative halogenation being a prominent and efficient method.[2][3] This application note provides a detailed protocol for the synthesis of this compound via the oxidative chlorination of 6-methyluracil.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of this compound from 6-methyluracil using an oxidative chlorination method.

Materials and Equipment

  • Reagents:

    • 6-Methyluracil (C₅H₆N₂O₂)

    • Potassium Chloride (KCl)

    • Hydrogen Peroxide (H₂O₂, 30% solution)

    • Sulfuric Acid (H₂SO₄, concentrated)

    • Deionized Water

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Büchner funnel and filter flask

    • Vacuum source

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH meter or pH paper

Procedure

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a 10% solution of sulfuric acid. Safety Note: Always add acid to water slowly while cooling in an ice bath.

    • To the acidic solution, add 6-methyluracil.

    • Add potassium chloride (KCl) to the suspension. The molar ratio of 6-methyluracil to KCl should be approximately 1:2.[2]

    • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Oxidizing Agent:

    • Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The molar ratio of 6-methyluracil to H₂O₂ should be approximately 1:4.[2]

    • Monitor the temperature closely and maintain it below 10 °C throughout the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended). Research indicates that increasing the sulfuric acid concentration to 10% can lead to the complete conversion of 6-methyluracil.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing ice water.

    • The crude product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any remaining acid and salts.

  • Drying and Characterization:

    • Dry the product under vacuum or in a desiccator.

    • The final product, this compound, should be a white to off-white solid.

    • Characterize the product by determining its melting point and using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • The reaction should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various halogenation methods of 6-methyluracil as found in the literature.

Starting MaterialHalogenating AgentOxidizing AgentSolvent/MediumReaction Time (h)Yield (%)Reference
6-MethyluracilKClH₂O₂10% H₂SO₄-Complete Conversion[2]
6-MethyluracilGaseous Chlorine----[2]
This compoundKBrH₂O₂20% H₂SO₄-84% (of dihydrouracil)[2]

Note: The table provides a comparative overview. Specific yields for the primary protocol may vary based on experimental conditions.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Prepare 10% H2SO4 Solution B Add 6-Methyluracil and KCl A->B C Cool to 0-5 °C B->C D Slowly Add H2O2 C->D Start Reaction E Stir at Room Temperature D->E F Quench with Ice Water E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Water G->H I Dry the Product H->I Purified Solid J Characterize (MP, NMR, etc.) I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 5-Chloro-6-methyluracil and its Isomeric Analogs as Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-6-methyluracil is a halogenated pyrimidine derivative with potential applications as a building block in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed experimental protocols and quantitative data specifically involving this compound as a key intermediate. In contrast, its isomer, 6-chloro-3-methyluracil , is a well-documented and critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, used for the treatment of type 2 diabetes.

This document will first summarize the available information on this compound. Subsequently, it will provide detailed application notes and protocols for the closely related and industrially significant intermediate, 6-chloro-3-methyluracil, to serve as a practical guide for researchers working with chloro-methyluracil derivatives.

Section 1: this compound - Physicochemical Properties and Synthetic Overview

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
Appearance White to off-white solid
Melting Point 330-332 °C (decomposes)
Storage Temperature 2-8°C under inert gas
Spectroscopic Data 1H NMR, 13C NMR, IR, MS spectra are available for characterization.

The reactivity of the uracil ring is influenced by its substituents. The chlorine atom at the 5-position and the methyl group at the 6-position will affect the electrophilicity and nucleophilicity of the pyrimidine core. Generally, the halogen at the C5 position of a uracil ring can participate in cross-coupling reactions or be a target for nucleophilic substitution under specific conditions.

Section 2: Application of 6-Chloro-3-methyluracil as a Key Intermediate in the Synthesis of Alogliptin

The primary application of chloro-methyluracil derivatives in drug development is exemplified by the use of 6-chloro-3-methyluracil in the synthesis of Alogliptin. This multi-step synthesis highlights the utility of this intermediate in constructing complex heterocyclic systems.

Synthetic Pathway Overview

The synthesis of Alogliptin from 6-chloro-3-methyluracil generally involves two key transformations:

  • N-Alkylation: The N1 position of 6-chloro-3-methyluracil is alkylated with a suitable benzyl halide derivative.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C6 position is displaced by an amine.

Alogliptin_Synthesis A 6-Chloro-3-methyluracil C 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->C N-Alkylation B 2-Cyanobenzyl bromide B->C E Alogliptin C->E SNAr D (R)-3-Aminopiperidine D->E

Figure 1: Synthetic pathway to Alogliptin.
Experimental Protocols

The following protocols are generalized from published synthetic routes.

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Alogliptin Intermediate)

  • Materials:

    • 6-Chloro-3-methyluracil

    • 2-Cyanobenzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or other polar aprotic solvent

  • Procedure:

    • To a solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-cyanobenzyl bromide in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Alogliptin

  • Materials:

    • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

    • (R)-3-Aminopiperidine dihydrochloride

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Methanol or isopropanol/water

  • Procedure:

    • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

    • Add sodium bicarbonate to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and stir until the reaction is complete as monitored by HPLC.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is then taken up in a suitable organic solvent and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Alogliptin.

    • Further purification can be achieved by forming a salt (e.g., benzoate) and recrystallization.

Quantitative Data

The following table summarizes typical yields reported in the literature for the synthesis of Alogliptin intermediates.

Table 2: Representative Yields in Alogliptin Synthesis

Reaction StepStarting MaterialsProductTypical Yield (%)
N-Alkylation6-Chlorouracil, 2-(bromomethyl)benzonitrile1-((2-cyanophenyl)methyl)-6-chlorouracil54%
Methylation1-((2-cyanophenyl)methyl)-6-chlorouracil, Iodomethane2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile72%
SNAr2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-AminopiperidineAlogliptinHigh

Section 3: Potential Applications in Cross-Coupling Reactions

Halogenated uracil derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. While specific examples for this compound are scarce, the general principles can be applied.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Aryl Halide) F 5-Aryl-6-methyluracil A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Figure 2: Generalized workflow for a Suzuki-Miyaura coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general protocol and would require optimization for this compound.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2-3 equivalents)

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

While this compound remains a less explored intermediate, the synthetic utility of its isomer, 6-chloro-3-methyluracil, in the pharmaceutical industry is well-established. The protocols and data presented for 6-chloro-3-methyluracil provide a valuable framework for researchers and drug development professionals working with related halogenated pyrimidine building blocks. Further investigation into the specific reactivity and applications of this compound could unveil novel synthetic pathways to bioactive molecules.

Application Notes and Protocols for Cell Culture Assays with 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives are a cornerstone in the development of therapeutic agents, with a rich history in anticancer and antiviral research. The introduction of halogen substituents, such as chlorine, into the uracil scaffold is a well-established strategy to enhance biological activity. Halogenation can alter the electronic properties of the molecule, influencing its interaction with biological targets and potentially leading to increased efficacy or novel mechanisms of action. 5-Chloro-6-methyluracil is a halogenated pyrimidine that, based on the activity of structurally related compounds, holds potential for investigation in various cell-based assays.

While specific biological data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for similar uracil derivatives. These guidelines are intended to serve as a starting point for researchers to explore the cytotoxic, anti-proliferative, and other potential biological effects of this compound in a cell culture setting.

Potential Mechanisms of Action

Based on the known mechanisms of similar uracil analogs like 5-fluorouracil (5-FU), this compound could potentially exert its biological effects through several mechanisms:

  • Inhibition of Thymidylate Synthase (TS): As a pyrimidine analog, it may be metabolized into a fraudulent nucleotide that inhibits TS, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[1] This leads to the depletion of the thymidine pool and subsequent inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[2]

  • Incorporation into Nucleic Acids: The metabolized form of this compound could be incorporated into both DNA and RNA.[2] Its presence in these macromolecules can disrupt their structure and function, leading to errors in transcription and translation, and inducing DNA damage responses.

  • Modulation of Other Cellular Pathways: Uracil derivatives have been shown to influence a variety of cellular signaling pathways. Further investigation would be required to determine if this compound affects pathways related to cell survival, apoptosis, or angiogenesis.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (CAS: 16018-87-4)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, or until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

Data Presentation

Quantitative data from cell-based assays should be summarized in a clear and structured format. Below is a template table with hypothetical data for illustrative purposes.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCompoundIncubation Time (h)IC50 (µM) [Example Data]
MCF-7 (Breast Cancer)This compound4825.3
A549 (Lung Cancer)This compound4842.1
HCT116 (Colon Cancer)This compound4818.9
HeLa (Cervical Cancer)This compound7215.5

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action A Compound Preparation (this compound) B Cell Seeding (Multiple Cancer Cell Lines) A->B C Cytotoxicity Assay (MTT) (Determine IC50) B->C D Colony Formation Assay C->D Select Potent Hits E Cell Cycle Analysis C->E F Apoptosis Assay (Annexin V) C->F G Thymidylate Synthase Activity Assay D->G Investigate Mechanism E->G H Western Blot (Apoptosis & Cell Cycle Markers) F->H

Caption: General workflow for in vitro evaluation of this compound.

Potential Signaling Pathway

This diagram illustrates the potential mechanism of action of this compound via inhibition of thymidylate synthase, a pathway common to many uracil analogs.

signaling_pathway cluster_pathway Inhibition of DNA Synthesis Compound This compound Metabolite Active Metabolite (e.g., FdUMP analog) Compound->Metabolite Intracellular Metabolism TS Thymidylate Synthase (TS) Metabolite->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synth->Apoptosis

Caption: Potential mechanism via thymidylate synthase inhibition.

References

Application Notes and Protocols: Antimicrobial Screening of 5-Chloro-6-methyluracil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a halogen atom at the C5 position of the uracil ring, as seen in 5-fluorouracil, is a key strategy in the development of potent chemotherapeutic agents. 5-Chloro-6-methyluracil, the subject of these application notes, is a structural analog belonging to this class of halogenated pyrimidines. The presence of both a chloro group at the 5-position and a methyl group at the 6-position suggests the potential for interesting biological activities. Modifications at these positions are known to influence the compound's pharmacological and pharmacokinetic properties.[1]

This document provides detailed protocols for the antimicrobial screening of this compound and its analogs. While specific quantitative antimicrobial data for this compound is limited in the current literature, this guide presents data for structurally similar analogs to provide a baseline for research and development. The primary mechanism of action for related compounds, such as 5-fluorouracil, involves the inhibition of thymidylate synthase, a critical enzyme in bacterial DNA synthesis.[2][3] This disruption of nucleic acid synthesis ultimately leads to bacterial cell death.

Data Presentation: Antimicrobial Activity of 5-Chloro-6-alkyluracil Analogs

Due to the limited availability of specific antimicrobial data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for closely related 6-chloro-5-alkyluracil analogs. These compounds share the key structural feature of a chloro group at the 6-position, which is analogous to the target compound's substitution pattern. The data is adapted from studies on novel uracil derivatives and provides a valuable reference for the expected antimicrobial profile.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 6-Chloro-5-alkyluracil Analogs

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusBacillus subtilis
6-Chloro-5-ethyluracil >512>512
6-Chloro-5-(n-propyl)uracil 256256
6-Chloro-5-(iso-propyl)uracil 512256
Amoxicillin (Reference) 0.980.49
Ciprofloxacin (Reference) 0.980.49

Data presented is a representative summary from literature on uracil analogs. Actual values may vary based on experimental conditions.

Experimental Protocols

Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[4] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile petri dishes

  • Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Protocol:

  • Preparation of Inoculum:

    • From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of microbial growth.

  • Well Preparation:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Application of Test Compound:

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Similarly, add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compound into the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Observation and Measurement:

    • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial and fungal cultures

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Test compound stock solution

  • Positive and negative controls

Protocol:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a microbial suspension in MHB, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of 5 x 10⁵ CFU/mL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening Methods cluster_agar Agar Well Diffusion cluster_mic Broth Microdilution (MIC) cluster_result Result prep_compound Prepare Test Compound (this compound) agar_add Add Compound prep_compound->agar_add mic_dilute Serial Dilution in 96-well Plate prep_compound->mic_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) agar_inoculate Inoculate Agar Plate prep_inoculum->agar_inoculate mic_inoculate Inoculate with Microbe prep_inoculum->mic_inoculate agar_well Create Wells agar_inoculate->agar_well agar_well->agar_add agar_incubate Incubate agar_add->agar_incubate agar_measure Measure Zone of Inhibition agar_incubate->agar_measure result Antimicrobial Activity Profile agar_measure->result mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mic_read->result

Antimicrobial Screening Workflow
Proposed Signaling Pathway (Mechanism of Action)

mechanism_of_action cluster_cell Bacterial Cell compound This compound uptake Cellular Uptake compound->uptake metabolism Metabolic Conversion to Active Nucleotide Analog uptake->metabolism ts Thymidylate Synthase (TS) metabolism->ts binds to dTMP dTMP ts->dTMP catalysis inhibition Inhibition dUMP dUMP dUMP->ts dna_synthesis DNA Synthesis dTMP->dna_synthesis disruption Disruption dTMP->disruption leads to inhibition->dTMP blocks production cell_death Bacterial Cell Death disruption->cell_death

Proposed Mechanism of Action

References

Application Notes and Protocols for the Anticancer Activity of 5-Chloro-6-methyluracil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activity of 5-Chloro-6-methyluracil is limited in publicly available literature. This document focuses on a closely related and well-studied analog, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) , to provide a comprehensive overview of a potential mechanism of action for this class of compounds. The protocols provided are standardized methodologies that can be adapted for the evaluation of this compound and its derivatives.

Introduction

Uracil and its derivatives are a class of compounds that have been extensively studied for their therapeutic potential, particularly in oncology. Halogenated pyrimidines, such as 5-fluorouracil, are cornerstone chemotherapeutic agents. This document details the anticancer properties of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), a potent inhibitor of thymidine phosphorylase (TP), an enzyme critically involved in tumor angiogenesis. The primary mechanism of action for AEAC is not direct cytotoxicity but rather the inhibition of tumor growth through the suppression of new blood vessel formation.

Quantitative Data Summary

The antitumor activity of AEAC has been evaluated in vivo, demonstrating its ability to reduce tumor growth in xenograft models. Notably, AEAC does not exhibit direct cytotoxic effects on cancer cell lines in vitro at concentrations up to 100 µM.[1]

Table 1: In Vivo Antitumor Activity of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) in Human Cancer Xenograft Models [2]

Cell LineCancer TypeTreatment GroupDosage and AdministrationTumor Growth Inhibition
A549Non-Small Cell Lung CancerAEAC50 mg/kg/day, oral40-50% reduction
PANC-1Pancreatic CancerAEAC50 mg/kg/day, oral40-50% reduction
BxPC-3Pancreatic CancerAEACNot specifiedNot active

Table 2: In Vitro Cytotoxicity of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) [1]

Cell LineCancer TypeHighest Concentration Tested (µM)Inhibition of Cell Proliferation
A549Non-Small Cell Lung Cancer100< 10%
PANC-1Pancreatic Cancer100< 10%
BxPC-3Pancreatic Cancer100< 10%

Signaling Pathways and Experimental Workflows

Thymidine Phosphorylase (TP) Inhibition and Anti-Angiogenic Pathway

AEAC exerts its antitumor effect by inhibiting thymidine phosphorylase (TP), which is identical to platelet-derived endothelial cell growth factor (PD-ECGF).[1] TP promotes angiogenesis by catalyzing the conversion of thymidine to 2-deoxy-D-ribose.[3] The accumulation of 2-deoxy-D-ribose stimulates the migration of endothelial cells, a critical step in the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By inhibiting TP, AEAC blocks this pathway, leading to a reduction in tumor microvessel density and subsequent inhibition of tumor growth.[2]

TP_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Thymidine Thymidine TP Thymidine Phosphorylase (TP)/ PD-ECGF Thymidine->TP Substrate DDR 2-deoxy-D-ribose TP->DDR Catalyzes AngiogenicFactors Secretion of other angiogenic factors (e.g., VEGF, IL-8) TP->AngiogenicFactors DDR_out 2-deoxy-D-ribose DDR->DDR_out Secreted Migration Endothelial Cell Migration DDR_out->Migration Stimulates Angiogenesis Angiogenesis Migration->Angiogenesis AEAC 6-(2-aminoethyl)amino- 5-chlorouracil (AEAC) AEAC->TP Inhibits in_vivo_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A549, PANC-1) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous injection into immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth grouping 4. Randomization into Treatment Groups (e.g., Vehicle, AEAC) tumor_growth->grouping treatment 5. Drug Administration (e.g., Oral gavage daily) grouping->treatment monitoring 6. Continued Tumor and Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint (e.g., Predetermined tumor volume or time) monitoring->endpoint analysis 8. Tumor Excision and Analysis (Weight, Immunohistochemistry for microvessel density) endpoint->analysis end End analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-6-methyluracil, a key intermediate in pharmaceutical synthesis. The described protocol utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing a rapid and reliable method for purity assessment and content uniformity testing. This document provides the complete experimental protocol, system suitability parameters, and a logical workflow for the analysis.

Introduction

This compound is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is essential for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This document presents a detailed method for the analysis of this compound, adaptable for routine quality control and research applications.

Experimental Protocol

This protocol is a recommended starting point and may require optimization and validation for specific applications and equipment.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (>97% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

2. Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation.[2]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on typical UV absorption of uracil derivatives)
Injection Volume 10 µL
Run Time 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are crucial to ensure the performance of the chromatographic system. The following are typical acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Table 2: Quantitative Analysis Data (Example)

This table presents example data that would be generated during a validation study.

ParameterValue
Retention Time (min) ~ 4.5
Linearity (R²) (1-100 µg/mL) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Recovery (%) 98.0 - 102.0

Visualizations

Diagram 1: HPLC Experimental Workflow

prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detection UV Detector hplc->detection Elution data Data Acquisition & Processing detection->data Signal report Report Generation data->report Results

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationships in HPLC Analysis

Analyte This compound Separation Chromatographic Separation Analyte->Separation StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation MobilePhase Mobile Phase (ACN/Water) MobilePhase->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Key components and their relationships in the HPLC method.

Discussion

The presented reverse-phase HPLC method provides a straightforward and effective means for the analysis of this compound. The choice of a C18 column is based on its wide applicability for separating moderately polar compounds.[3][4] The mobile phase, consisting of acetonitrile and water, offers good separation efficiency. The addition of a small amount of acid, such as phosphoric or formic acid, helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[2]

For method optimization, the ratio of acetonitrile to water can be adjusted to achieve the desired retention time. An increase in the acetonitrile concentration will typically lead to a shorter retention time. The column temperature is maintained at 30 °C to ensure reproducible retention times. UV detection at 275 nm is proposed based on the typical absorbance maxima for uracil derivatives, though the optimal wavelength should be experimentally determined using a diode array detector.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The method is simple, rapid, and suitable for quality control and research purposes. The provided experimental details, system suitability criteria, and logical diagrams serve as a valuable resource for scientists and professionals in the pharmaceutical industry. It is recommended that this method be fully validated according to the appropriate regulatory guidelines before implementation.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methyluracil is a synthetic uracil analog with potential therapeutic applications. Its structural similarity to endogenous pyrimidines and other bioactive uracil derivatives suggests that it may act as an inhibitor of enzymes involved in nucleoside metabolism. One of the most promising targets for such compounds is Thymidine Phosphorylase (TP), an enzyme that plays a crucial role in the pyrimidine salvage pathway.[1][2] TP is also identical to the angiogenic factor, platelet-derived endothelial cell growth factor (PD-ECGF), and its overexpression is associated with tumor progression, angiogenesis, and poor prognosis in several cancers.[2][3][4][5] Therefore, inhibitors of TP are of significant interest as potential anti-cancer and anti-angiogenic agents.[2][3][6]

This document provides a detailed guide for developing and conducting an enzyme inhibition assay to evaluate the inhibitory potential of this compound against Thymidine Phosphorylase. It includes a comprehensive experimental protocol for a spectrophotometric assay, guidelines for data analysis and presentation, and visual representations of the relevant signaling pathway and experimental workflow.

Principle of the Assay

The enzymatic activity of Thymidine Phosphorylase is determined by monitoring the phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1] The formation of thymine can be continuously measured by monitoring the increase in absorbance at 290 nm.[7] In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency.

Signaling Pathway

Thymidine_Phosphorylase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Thymidine Thymidine TP Thymidine Phosphorylase (TP/PD-ECGF) Thymidine->TP Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose-1-phosphate TP->dRP dR 2-deoxy-D-ribose dRP->dR ROS Reactive Oxygen Species (ROS) dR->ROS generates VEGF VEGF ROS->VEGF induces secretion IL8 IL-8 ROS->IL8 induces secretion Migration Cell Migration VEGF->Migration IL8->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation Proliferation Proliferation->Angiogenesis Inhibitor This compound Inhibitor->TP inhibits Experimental_Workflow prep 1. Reagent Preparation - Buffer - Enzyme Solution - Substrate Solution - Inhibitor Stock & Dilutions plate 2. Assay Plate Setup (96-well UV plate) - Add Buffer - Add Enzyme - Add Inhibitor/Vehicle prep->plate incubate 3. Pre-incubation (10 min at 30°C) plate->incubate reaction 4. Reaction Initiation - Add Substrate (Thymidine) incubate->reaction measure 5. Kinetic Measurement (Spectrophotometer at 290 nm) - Read absorbance over 10 min reaction->measure analysis 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analysis

References

Application Notes and Protocols for In Vivo Experimental Design Using 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methyluracil is a halogenated pyrimidine derivative with potential applications in cancer chemotherapy. Its structural similarity to endogenous pyrimidines and other clinically used analogs, such as 5-fluorouracil (5-FU), suggests that it may act as an antimetabolite, interfering with nucleic acid synthesis and repair, ultimately leading to cytotoxicity in rapidly proliferating cancer cells. These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound, drawing upon established methodologies for similar compounds to facilitate preclinical research and development.

Mechanism of Action

The primary proposed mechanism of action for this compound, like other 5-halogenated uracil analogs, involves its intracellular conversion into fraudulent nucleotides. These metabolites can then exert cytotoxic effects through multiple pathways:

  • Inhibition of Thymidylate Synthase (TS): The monophosphate derivative of this compound's corresponding deoxyribonucleoside is expected to be a potent inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTTP pool, which in turn causes an imbalance in the deoxynucleotide pool and increases the misincorporation of uracil into DNA.

  • Incorporation into DNA and RNA: The triphosphate derivatives of this compound's nucleosides can be incorporated into both DNA and RNA. Its incorporation into DNA can lead to DNA damage, strand breaks, and apoptosis.[1] Incorporation into RNA can interfere with RNA processing and protein synthesis.

Signaling Pathway

The cellular response to DNA damage induced by this compound is anticipated to involve the activation of the DNA Damage Response (DDR) pathway. This complex signaling cascade is crucial for detecting DNA lesions, initiating cell cycle arrest to allow for repair, or triggering apoptosis if the damage is irreparable.

DNA_Damage_Response cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action cluster_2 Cellular Consequences cluster_3 DNA Damage Response This compound This compound Metabolites Metabolites This compound->Metabolites TS Thymidylate Synthase Inhibition Metabolites->TS DNA_Incorp DNA Incorporation Metabolites->DNA_Incorp RNA_Incorp RNA Incorporation Metabolites->RNA_Incorp DNA_Damage DNA Damage & Strand Breaks DNA_Incorp->DNA_Damage RNA_Dys RNA Dysfunction RNA_Incorp->RNA_Dys ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis RNA_Dys->Apoptosis Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53_Activation p53 Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53_Activation->Apoptosis p53_Activation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Growth and Grouping cluster_2 Treatment and Monitoring cluster_3 Endpoint and Analysis Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeated Cycles Endpoint Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for Radiolabeling 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methyluracil is a pyrimidine derivative with potential applications in various research and therapeutic areas. Its structural similarity to the thymidine phosphorylase inhibitor Tipiracil suggests its potential utility in oncology, particularly in combination with fluoropyrimidine-based chemotherapies.[1][2][3][4] Radiolabeling of this compound is a critical step for its use in preclinical and clinical studies, enabling the investigation of its pharmacokinetics, biodistribution, and target engagement.[5][6] These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-14 and Tritium, as well as a prospective method for radioiodination.

Biological Significance and Mechanism of Action

This compound is an analogue of Tipiracil, a potent inhibitor of thymidine phosphorylase (TP).[1][4][7] Thymidine phosphorylase is an enzyme that plays a crucial role in the catabolism of pyrimidine nucleosides, including the chemotherapeutic agent trifluridine.[1][2][4] By inhibiting TP, Tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability and antitumor activity.[1][2][3][4] The proposed mechanism of action for this compound is therefore the inhibition of thymidine phosphorylase, leading to enhanced efficacy of co-administered nucleoside analogues. This makes radiolabeled this compound a valuable tool for studying the pharmacodynamics of this potential drug candidate and for imaging TP expression in vivo.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from radiolabeling reactions of pyrimidine analogues. These values are provided as a reference and may vary depending on the specific reaction conditions and scale.

Table 1: Carbon-14 Labeling of Uracil Derivatives

ParameterValueReference
Precursor[¹⁴C]Barium Carbonate[9][10]
Overall Radiochemical Yield15-30%[9][10]
Radiochemical Purity>98%[9]
Specific Activity50-60 mCi/mmol (1.85-2.22 GBq/mmol)[11]

Table 2: Tritium Labeling of Uracil Derivatives

ParameterValueReference
Precursor³H₂O[12]
Radiochemical Yield5-15%[12]
Radiochemical Purity>95%[12]
Specific Activity10-20 Ci/mmol (370-740 GBq/mmol)[12]

Table 3: Radioiodination of Uracil Derivatives

ParameterValueReference
PrecursorNa¹²⁵I[8]
Radiochemical Yield60-70%[8]
Radiochemical Purity>99%[8]
Specific Activity~2000 Ci/mmol (~74 TBq/mmol)[8]

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-5-Chloro-6-methyluracil

This protocol describes a potential multi-step synthesis starting from [¹⁴C]Barium Carbonate. The key strategy involves the formation of a radiolabeled pyrimidine ring.

Materials:

  • [¹⁴C]Barium Carbonate

  • Ethyl acetoacetate

  • Urea

  • Chlorine gas or N-chlorosuccinimide (NCS)

  • Anhydrous solvents (Ethanol, Dioxane)

  • Sodium metal

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (HPLC, TLC)

Workflow Diagram:

Workflow for [¹⁴C]-5-Chloro-6-methyluracil Synthesis start [¹⁴C]Barium Carbonate step1 Synthesis of [¹⁴C]Urea start->step1 step2 Condensation with Ethyl Acetoacetate to form [¹⁴C]-6-methyluracil step1->step2 step3 Chlorination at C5-position step2->step3 step4 Purification (HPLC) step3->step4 end [¹⁴C]-5-Chloro-6-methyluracil step4->end

Caption: Synthesis workflow for [¹⁴C]-5-Chloro-6-methyluracil.

Procedure:

  • Synthesis of [¹⁴C]Urea: This is a standard procedure that can be adapted from literature methods involving the conversion of [¹⁴C]Barium Carbonate to [¹⁴C]cyanamide, followed by hydrolysis to [¹⁴C]urea.

  • Synthesis of [¹⁴C]-6-methyluracil:

    • In a flame-dried round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

    • Add ethyl acetoacetate to the sodium ethoxide solution.

    • Add an aqueous solution of [¹⁴C]urea to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and acidify with hydrochloric acid to precipitate [¹⁴C]-6-methyluracil.

    • Filter, wash with cold water, and dry the product.

  • Chlorination of [¹⁴C]-6-methyluracil:

    • Suspend [¹⁴C]-6-methyluracil in a suitable solvent such as glacial acetic acid or dioxane.

    • Bubble chlorine gas through the suspension or add N-chlorosuccinimide (NCS) portion-wise at room temperature.

    • Monitor the reaction by TLC or HPLC until completion.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by preparative HPLC using a suitable C18 column and a gradient of water and acetonitrile.

    • Collect the fraction containing the desired product and lyophilize to obtain pure [¹⁴C]-5-Chloro-6-methyluracil.

  • Characterization: Confirm the identity and purity of the final product by radio-TLC, HPLC, and mass spectrometry. Determine the specific activity using a calibrated radiation detector and by measuring the mass of the compound.

Protocol 2: Synthesis of [³H]-5-Chloro-6-methyluracil

This protocol utilizes a catalytic exchange method for the introduction of tritium.

Materials:

  • This compound (unlabeled)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., Dioxane, Ethyl acetate)

  • Standard laboratory glassware for handling tritium and purification equipment (HPLC, TLC)

Workflow Diagram:

Workflow for [³H]-5-Chloro-6-methyluracil Synthesis start This compound step1 Catalytic exchange with ³H₂ gas in the presence of Pd/C start->step1 step2 Removal of labile tritium by back-exchange with H₂O step1->step2 step3 Purification (HPLC) step2->step3 end [³H]-5-Chloro-6-methyluracil step3->end

Caption: Synthesis workflow for [³H]-5-Chloro-6-methyluracil.

Procedure:

  • Catalytic Tritiation:

    • In a specialized tritiation flask, dissolve this compound in an anhydrous solvent.

    • Add a catalytic amount of Pd/C.

    • Freeze-thaw the mixture to degas the solution.

    • Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for several hours.

    • Monitor the incorporation of tritium by radio-TLC.

  • Removal of Labile Tritium:

    • After the reaction, carefully remove the excess tritium gas.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent and redissolve the residue in methanol or ethanol.

    • Evaporate the solvent again to remove labile tritium atoms through exchange with the protic solvent. Repeat this step 2-3 times.

  • Purification:

    • Purify the crude product by preparative HPLC using a C18 column and a suitable mobile phase.

    • Collect the fraction corresponding to the product and lyophilize.

  • Characterization: Confirm the identity and radiochemical purity using radio-HPLC and determine the specific activity.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of thymidine phosphorylase (TP), which plays a key role in the pyrimidine salvage pathway and the metabolism of fluoropyrimidine drugs like trifluridine.

Inhibition of Thymidine Phosphorylase by this compound cluster_0 Pyrimidine Metabolism Trifluridine Trifluridine (Prodrug) TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolism Active_Metabolite Active Metabolite (Incorporated into DNA) Trifluridine->Active_Metabolite Phosphorylation Inactive_Metabolite Inactive Metabolite TP->Inactive_Metabolite Inhibitor This compound Inhibitor->TP Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-6-methyluracil synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and cost-effective route involves a two-step process:

  • Synthesis of 6-methyluracil: Typically achieved through the condensation of ethyl acetoacetate and urea.[1][2][3]

  • Chlorination of 6-methyluracil: The synthesized 6-methyluracil is then chlorinated at the 5-position using a suitable chlorinating agent.

Q2: I am experiencing a low yield in the synthesis of the 6-methyluracil precursor. What are the likely causes?

A2: Low yields in 6-methyluracil synthesis are often attributed to the following:

  • Incomplete reaction: Ensure the condensation of urea and ethyl acetoacetate goes to completion. The use of a small amount of absolute alcohol can catalyze the reaction, while its absence can lead to slow condensation and low yields.[1]

  • Incomplete drying of the intermediate: The intermediate, crude β-uraminocrotonic ester, must be thoroughly dried. If it is not completely dry, a significant amount of carbon dioxide will be evolved during the subsequent acidification step, indicating incomplete utilization of the ethyl acetoacetate.[1]

  • Improper work-up: After the cyclization, careful acidification is crucial for the precipitation of 6-methyluracil.[1]

Q3: What chlorinating agents can be used for the synthesis of this compound, and how do they compare?

A3: Several chlorinating agents can be employed, each with its own advantages and disadvantages in terms of yield, selectivity, and handling. Common agents include:

  • Phosphorus oxychloride (POCl₃): A strong chlorinating agent often used for hydroxylated pyrimidines. It can lead to high yields but may require high temperatures and careful handling due to its corrosive nature.[4][5][6]

  • Gaseous Chlorine (Cl₂): Can be effective but requires specialized equipment for handling a corrosive and toxic gas. The reaction of 6-methyluracil with dry gaseous chlorine in chloroform has been reported to yield this compound.[7]

  • N-Chlorosuccinimide (NCS): A milder and easier-to-handle solid chlorinating agent. However, reactions with NCS may result in lower yields compared to stronger agents.[8]

  • Chlorosulfonic acid and Thionyl chloride: This combination is effective for the chlorination at the 5-position of the uracil ring, with reported high yields for the synthesis of the related 6-methyluracil-5-sulfochloride.[9]

Q4: I am observing the formation of byproducts during the chlorination of 6-methyluracil. What are they and how can I minimize them?

A4: A common byproduct is the over-chlorinated species, 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil .[7][10] Its formation can be minimized by:

  • Controlling Stoichiometry: Use a controlled molar ratio of the chlorinating agent to 6-methyluracil. An excess of the chlorinating agent increases the likelihood of over-chlorination.

  • Temperature Control: Maintain the optimal reaction temperature. Higher temperatures can promote the formation of byproducts.[4]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid further reaction of the desired product.[4]

  • Anhydrous Conditions: For some chlorinating agents, the presence of moisture can lead to the formation of undesired hydroxy byproducts. Using dry solvents and reagents is crucial. The use of moist chlorine, for instance, has been shown to favor the formation of the dichlorohydrin byproduct.[7]

Q5: My final product is discolored. How can I purify it?

A5: Discoloration suggests the presence of impurities. Purification can be achieved by recrystallization from a suitable solvent, such as glacial acetic acid for the 6-methyluracil precursor or water for 5-chloro-6-methyl-4-thiouracil, a related compound.[1][11] Column chromatography can also be employed for purification if recrystallization is not effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Chlorination - Increase Reaction Time: Monitor the reaction by TLC. If starting material (6-methyluracil) is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation. For POCl₃ reactions, temperatures can range from 80°C to 160°C.[4] - Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess might be necessary, but a large excess can lead to side reactions.
Side Reactions - Formation of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil: [7] Use a precise amount of chlorinating agent. Lowering the reaction temperature and time can also help. - Formation of other chlorinated species: Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired mono-chlorination.
Product Decomposition - Harsh Work-up Conditions: During work-up, avoid excessively high temperatures or prolonged exposure to strong acids or bases. - Improper Quenching: For reactions with aggressive reagents like POCl₃, quench the reaction mixture by carefully pouring it onto crushed ice with vigorous stirring to dissipate heat.[4]
Loss during Purification - Recrystallization: Choose an appropriate solvent for recrystallization to maximize recovery. - Column Chromatography: Optimize the stationary and mobile phases to achieve good separation without significant product loss on the column.
Problem 2: Presence of Impurities in the Final Product
Observation Potential Cause Suggested Action
Unreacted 6-methyluracil Incomplete reaction.- Increase reaction time or temperature as described in Problem 1. - Ensure efficient mixing of the reactants.
Presence of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil Over-chlorination and reaction with water.[7]- Reduce the amount of chlorinating agent. - Control the reaction temperature and time. - Conduct the reaction under anhydrous conditions.
Discolored product Formation of colored impurities or degradation products.- Purify by recrystallization or column chromatography. - Ensure the reaction is not overheated.

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of 5-Halo-6-methyluracil Derivatives

Chlorinating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Gaseous Chlorine (dry)6-methyluracilChloroform--75[7]
KCl-H₂O₂6-methyluracil20% Sulfuric Acid--25[7]
N-Chlorosuccinimide (NCS)A uracil derivativeAcetic Acid55715-32[8]
Chlorosulfonic Acid / Thionyl Chloride6-methyluracil-80-90 then 60-751 then 185-90 (for sulfochloride)[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil[1]

This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.

Materials:

  • Urea (80 g, 1.33 moles)

  • Ethyl acetoacetate (160 g, 1.23 moles)

  • Absolute alcohol (25 cc)

  • Concentrated hydrochloric acid (10 drops)

  • Sodium hydroxide (80 g, 2 moles)

  • Water (1.2 L)

  • Concentrated sulfuric acid

Procedure:

  • In a 5-inch crystallizing dish, stir together finely powdered urea, ethyl acetoacetate, absolute alcohol, and concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump for five to seven days, or until the mixture is completely dry. The crude β-uraminocrotonic ester should weigh 200–205 g.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of sodium hydroxide in water at 95°C.

  • Cool the resulting clear solution to 65°C.

  • Carefully acidify the solution with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.

  • Cool the mixture, collect the product by filtration, wash with cold water, alcohol, and ether, and then air-dry.

  • The expected yield is 110–120 g (71–77% of the theoretical amount). The product can be further purified by recrystallization from glacial acetic acid.

Protocol 2: Chlorination of 6-Methyluracil with Gaseous Chlorine (Illustrative)[7]

This protocol is based on a literature report and should be performed with appropriate safety precautions for handling gaseous chlorine.

Materials:

  • 6-Methyluracil

  • Dry Chloroform

  • Gaseous Chlorine (dried over P₂O₅)

Procedure:

  • Dissolve or suspend 6-methyluracil in dry chloroform in a reaction vessel equipped with a gas inlet and a stirrer.

  • Bubble dry gaseous chlorine through the stirred reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for example, by recrystallization.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 6-Methyluracil cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification Urea + Ethyl Acetoacetate Urea + Ethyl Acetoacetate Condensation Condensation Urea + Ethyl Acetoacetate->Condensation Alcohol, HCl Crude β-uraminocrotonic ester Crude β-uraminocrotonic ester Condensation->Crude β-uraminocrotonic ester Cyclization Cyclization Crude β-uraminocrotonic ester->Cyclization NaOH, H₂O, 95°C Acidification Acidification Cyclization->Acidification HCl 6-Methyluracil 6-Methyluracil Acidification->6-Methyluracil Chlorination Reaction Chlorination Reaction 6-Methyluracil->Chlorination Reaction Chlorinating Agent (e.g., Cl₂, NCS, POCl₃) 6-Methyluracil->Chlorination Reaction Crude this compound Crude this compound Chlorination Reaction->Crude this compound Purification Purification Crude this compound->Purification Recrystallization or Column Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: A high-level overview of the synthesis of this compound.

Troubleshooting Logic for Low Yield in Chlorination

G Low Yield Low Yield Analyze Crude Product by TLC/NMR Analyze Crude Product by TLC/NMR Low Yield->Analyze Crude Product by TLC/NMR Unreacted Starting Material Unreacted Starting Material Analyze Crude Product by TLC/NMR->Unreacted Starting Material Major spot is starting material Presence of Byproducts Presence of Byproducts Analyze Crude Product by TLC/NMR->Presence of Byproducts Multiple new spots Product Degradation Product Degradation Analyze Crude Product by TLC/NMR->Product Degradation Streaking or baseline material Increase Reaction Time/Temp Increase Reaction Time/Temp Unreacted Starting Material->Increase Reaction Time/Temp Optimize Stoichiometry Optimize Stoichiometry Unreacted Starting Material->Optimize Stoichiometry Control Temp/Time Control Temp/Time Presence of Byproducts->Control Temp/Time Use Anhydrous Conditions Use Anhydrous Conditions Presence of Byproducts->Use Anhydrous Conditions Milder Work-up Milder Work-up Product Degradation->Milder Work-up

Caption: A decision tree for troubleshooting low yields in the chlorination step.

References

Common side products in the chlorination of 6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 6-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the chlorination of 6-methyluracil?

The primary desired product is typically 5-chloro-6-methyluracil, a key intermediate in the synthesis of various biologically active compounds.

Q2: What are the most common side products observed during this reaction?

Depending on the reaction conditions, several side products can be formed. The most prevalent include 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil and other halogenated and di-halogenated hydrouracil derivatives.[1][2]

Q3: How does the choice of chlorinating agent affect the reaction outcome?

Different chlorinating agents can lead to varying product distributions. Gaseous chlorine is a common reagent, but its reactivity can be modulated by the solvent.[1] Other reagents like N-chlorosuccinimide can also be used and may offer different selectivity profiles.

Q4: What is the role of the solvent in the chlorination of 6-methyluracil?

The solvent plays a critical role in the reaction's outcome. Protic solvents like water and acetic acid can participate in the reaction, leading to the formation of hydroxylated side products.[1] Aprotic solvents, particularly dry chloroform, tend to favor the formation of the desired this compound.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of a significant amount of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.

  • Possible Cause: The presence of water in the reaction mixture. The use of protic solvents like water or acetic acid can promote the formation of the di-chlorinated hydrouracil derivative.[1]

  • Solution:

    • Ensure the use of a dry, aprotic solvent such as chloroform.

    • If using gaseous chlorine, ensure it is dried before being introduced into the reaction mixture.

    • Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination.

Problem 2: The reaction is producing a mixture of mono- and di-chlorinated products.

  • Possible Cause: The molar ratio of the chlorinating agent to 6-methyluracil is too high, or the reaction time is too long.

  • Solution:

    • Carefully control the molar ratio of the chlorinating agent. Start with a 1:1 molar ratio of 6-methyluracil to the chlorinating agent and optimize from there.

    • Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant di-chlorination occurs.

Problem 3: Formation of a methoxy derivative as a side product.

  • Possible Cause: Using methanol as a solvent. Methanol can act as a nucleophile and react with an intermediate in the chlorination process.[1]

  • Solution:

    • Avoid using methanol as a solvent if the methoxy derivative is an undesired side product.

    • Switch to an aprotic solvent like chloroform or dichloromethane.

Data Presentation: Side Product Formation Under Various Conditions

Starting MaterialChlorinating AgentSolventKey Side Product(s)Reference
6-MethyluracilGaseous ChlorineWater or Acetic Acid5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil[1]
6-MethyluracilGaseous ChlorineMethanol5-chloro-6-methoxy-6-methyl-5,6-dihydrouracil derivative[1]
5-Bromo-6-methyluracilGaseous ChlorineAcetic Acid5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil[1]
6-Methyl-5-nitrouracilChlorineMethanolMixture of 5-chloro-6-methyl-6-methoxy-5-nitro-5,6-dihydrouracils[2]

Experimental Protocols

Synthesis of this compound (favored conditions):

The reaction of 6-methyluracil with dried gaseous chlorine in dry chloroform has been shown to yield this compound in good yield.[1]

Protocol:

  • Dissolve 6-methyluracil in dry chloroform in a reaction vessel equipped with a gas inlet and a stirrer.

  • Dry gaseous chlorine (e.g., by passing it through concentrated sulfuric acid) is bubbled through the solution at a controlled rate.

  • The reaction temperature should be monitored and controlled, typically at room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizations

Chlorination_of_6_Methyluracil cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Product Formation 6-Methyluracil 6-Methyluracil This compound This compound 6-Methyluracil->this compound Cl2, Dry CHCl3 Dichlorohydrin 5,5-dichloro-6-hydroxy- 6-methyl-5,6-dihydrouracil 6-Methyluracil->Dichlorohydrin Cl2, H2O/AcOH Methoxy_Product 5-chloro-6-methoxy- 6-methyl-5,6-dihydrouracil 6-Methyluracil->Methoxy_Product Cl2, MeOH

Caption: Reaction pathways in the chlorination of 6-methyluracil.

References

Technical Support Center: Purification of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Chloro-6-methyluracil.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question: My this compound fails to crystallize from solution after cooling. What are the possible causes and solutions?

Answer: This is a common issue that can arise from several factors:

  • The solution may not be sufficiently saturated. Try reheating the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.

  • The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a solvent system. A good recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Nucleation may be slow. Try scratching the inside of the flask with a glass rod at the meniscus to create a surface for crystal growth. Alternatively, "seeding" the solution with a tiny crystal of pure this compound can initiate crystallization.

Question: My compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:

  • Reheat the solution to dissolve the oil, and then add a small amount of additional solvent. Allow the solution to cool more slowly.

  • Try a lower-boiling point solvent.

  • Use a solvent mixture. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then gradually add a solvent in which it is less soluble (an anti-solvent) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly.

Question: The recovery of my purified this compound is very low. What could be the reason?

Answer: Low recovery can be due to several factors:

  • Using too much solvent during recrystallization will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization during hot filtration can lead to loss of product. Ensure your filtration apparatus is pre-heated.

  • The compound may have significant solubility in the cold solvent. Ensure you are cooling the solution sufficiently, for example, by using an ice bath, to maximize precipitation.

  • Washing the crystals with a solvent at room temperature. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Chromatography Issues

Question: I am having difficulty separating this compound from an impurity using column chromatography. What can I do to improve the separation?

Answer: To improve separation on a column:

  • Optimize the mobile phase. If your compound is eluting too quickly, decrease the polarity of the solvent system. If it is eluting too slowly or not at all, increase the polarity. Running a series of thin-layer chromatography (TLC) plates with different solvent systems can help you identify the optimal mobile phase for separation.

  • Use a shallower solvent gradient. If you are using a gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.

  • Adjust the stationary phase. While silica gel is most common, for polar compounds like uracil derivatives, other stationary phases such as alumina or reverse-phase silica (C18) could provide better separation.

  • Ensure proper column packing. An improperly packed column with channels or cracks will lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Impurities can originate from the starting materials or side reactions. If synthesizing from 6-methyluracil, potential impurities could include unreacted 6-methyluracil, and over-chlorinated products such as 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil. Other byproducts from the synthesis of 6-methyluracil itself could also be present.

Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?

A2: The choice of technique depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities and can be scaled up easily. If recrystallization fails to yield a pure product, or if you have multiple impurities with similar solubilities, column chromatography is generally more effective at separating complex mixtures.

Q3: What solvents are recommended for the recrystallization of this compound?

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A4: Yes, preparative HPLC can be a very effective technique for obtaining high-purity this compound, especially for smaller quantities. A reverse-phase (C18) column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid for better peak shape) is a good starting point.[2]

Data Presentation

Table 1: Qualitative Purification Parameters for this compound and Related Compounds

ParameterTechniqueDetailsCompound Reference
Solvent RecrystallizationGlacial Acetic Acid6-Methyluracil[1]
Solvent RecrystallizationWater5-chloro-6-methyl-4-thiouracil[3]
Solvent System RecrystallizationDioxane/Ether5-chloro-6-methyl-4-thiouracil[3]
Stationary Phase Column ChromatographySilica GelGeneral for uracil derivatives
Mobile Phase Column Chromatographyn-heptane:ethyl acetate (e.g., 5:1)Related methyluracil derivative[4]
Stationary Phase HPLCReverse Phase (e.g., C18)6-Methyluracil[2]
Mobile Phase HPLCAcetonitrile/Water with Phosphoric or Formic Acid6-Methyluracil[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, water, ethyl acetate, or glacial acetic acid). Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound (General Procedure)

This protocol is a general guideline for purification using a silica gel column.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) that gives your product a retention factor (Rf) of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% troubleshoot_recrystallization Troubleshoot Recrystallization purity_check1->troubleshoot_recrystallization Purity < 98% no_crystals No Crystals Form troubleshoot_recrystallization->no_crystals oiling_out Compound Oils Out troubleshoot_recrystallization->oiling_out low_recovery Low Recovery troubleshoot_recrystallization->low_recovery column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography If issues persist purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% troubleshoot_chromatography Troubleshoot Chromatography purity_check2->troubleshoot_chromatography Purity < 98% troubleshoot_chromatography->column_chromatography Re-run with optimization poor_separation Poor Separation troubleshoot_chromatography->poor_separation

Caption: Troubleshooting workflow for the purification of this compound.

References

Overcoming solubility issues of 5-Chloro-6-methyluracil in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 5-Chloro-6-methyluracil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a substituted uracil derivative. Like many other uracil derivatives used in pharmaceutical research, it can exhibit poor solubility in water. This low aqueous solubility can hinder its use in various experimental settings, including in vitro assays and formulation development, potentially leading to poor bioavailability and unreliable experimental results.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is influenced by several factors, including:

  • pH of the solution: As a weak acid, its solubility is pH-dependent.

  • Temperature: Generally, solubility increases with temperature.

  • Solvent composition: The presence of co-solvents can significantly impact solubility.

  • Solid-state properties: The crystalline form of the compound can affect its solubility.

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Common techniques to enhance the solubility of poorly soluble compounds like this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the molecule, leading to a more soluble salt form.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase solubility.

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance aqueous solubility.

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate, although they may not affect the equilibrium solubility.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step
Low Intrinsic Solubility The concentration you are trying to achieve may exceed the intrinsic aqueous solubility of the compound.
Incorrect pH The pH of your buffer may not be optimal for dissolving this compound. As a weak acid, its solubility is expected to increase at a higher pH.
Precipitation from Stock Solution If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate due to the solvent shift.

Issue: I observe precipitation after initially dissolving the compound.

Potential Cause Troubleshooting Step
Supersaturation The initial dissolution may have created a supersaturated solution that is not stable over time.
Temperature Fluctuation A decrease in temperature can reduce the solubility and cause the compound to precipitate.
Change in pH A change in the pH of the solution over time can affect solubility.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Disclaimer: The following data is illustrative and based on general properties of uracil derivatives. Experimental determination for this compound is recommended.

SolventApproximate Solubility (mg/mL)
Water (pH 7.0, 25°C)< 1
Ethanol5 - 10
Methanol5 - 10
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)> 20

Table 2: Effect of pH on the Aqueous Solubility of Uracil Derivatives (Illustrative)

Disclaimer: This table illustrates the general trend for uracil derivatives. The actual pKa and solubility profile for this compound should be determined experimentally.

pHExpected Solubility Trend
< 7.0Low
7.0 - 8.0Moderate Increase
> 8.0Significant Increase

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method to determine the thermodynamic solubility of this compound.[1]

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC-UV or LC/MS system for quantification

Methodology:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with the appropriate mobile phase for analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC/MS method with a standard curve.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general method for improving the solubility of this compound using a co-solvent.[2]

Materials:

  • This compound powder

  • Water-miscible co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer

  • Stir plate and stir bar

Methodology:

  • Prepare a series of co-solvent/aqueous buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70 co-solvent:buffer).

  • To a known volume of each mixture, add an excess amount of this compound.

  • Stir the mixtures at a constant temperature for a set period (e.g., 2-4 hours) or until equilibrium is reached.

  • Visually inspect for dissolution. For quantitative analysis, follow steps 3-6 of Protocol 1.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.[3]

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer (optional)

Methodology (Kneading Method):

  • Prepare a slurry of the cyclodextrin in a small amount of water.

  • Gradually add the this compound powder to the cyclodextrin slurry while continuously kneading the mixture (e.g., with a mortar and pestle).

  • Continue kneading for a specified time (e.g., 30-60 minutes) to facilitate complex formation.

  • The resulting paste can be dried under vacuum or freeze-dried to obtain a solid complex.

  • The solubility of the resulting complex can then be determined using Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome problem Poor Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust cosolvency Co-solvency problem->cosolvency complexation Cyclodextrin Complexation problem->complexation solubility_test Solubility Testing (Shake-Flask) ph_adjust->solubility_test cosolvency->solubility_test complexation->solubility_test characterization Physicochemical Characterization solubility_test->characterization solution Optimized Aqueous Solution characterization->solution

Caption: Experimental workflow for overcoming solubility issues.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Compound Precipitates in Aqueous Solution cause1 Concentration > Solubility Limit start->cause1 cause2 Incorrect pH start->cause2 cause3 Solvent Shift start->cause3 solution1 Lower Concentration or Use Enhancement Technique cause1->solution1 solution2 Adjust pH of Buffer cause2->solution2 solution3 Modify Dilution Protocol cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Stability issues and degradation of 5-Chloro-6-methyluracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Chloro-6-methyluracil in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The product is chemically stable under standard ambient room temperature conditions.[2] For specific temperature recommendations, always refer to the product label.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors. The main drivers of chemical degradation for related compounds include temperature, pH, light exposure (photodegradation), and the presence of oxygen or other contaminants (oxidation).[3] Extreme pH levels, both acidic and alkaline, can lead to significant hydrolysis.[3][4]

Q3: How can I visually determine if my this compound solution has degraded?

A3: While visual inspection is not a definitive test, signs of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate in a solution that was previously clear. Any unexpected visual change warrants further analytical investigation to confirm the integrity of the compound.

Q4: What are the likely degradation pathways and products for this compound?

A4: Based on the behavior of structurally similar compounds like 5-fluorouracil, the primary degradation pathways are likely hydrolysis and oxidation.[4] Hydrolysis under acidic or alkaline conditions can alter the pyrimidine ring structure. Oxidation may lead to the formation of hydroxylated or other oxidized species.[5] Photodegradation under UV light is another potential pathway for many organic molecules.[3]

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: Chromatographic methods are highly effective for stability assessment.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating the parent compound from its degradation products and quantifying its purity.[4][7] For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[6][8]

Section 2: Troubleshooting Guide

Q1: My experiment is yielding inconsistent or unexpected results. Could this be due to compound degradation?

A1: Yes, inconsistent results are a common symptom of compound instability.

  • Possible Cause: The stock solution was stored improperly (e.g., at room temperature, exposed to light).

  • Recommended Solution: Prepare a fresh stock solution from solid material. Ensure proper storage of the new solution (e.g., protected from light, stored at a low temperature, blanketed with an inert gas like nitrogen or argon if sensitive to oxidation).

  • Possible Cause: The compound is degrading in the experimental buffer or medium due to pH or interaction with other components.

  • Recommended Solution: Run a control experiment to check the stability of this compound in the specific experimental medium over the duration of the experiment. Analyze samples at different time points using HPLC to monitor for degradation. Consider adjusting the pH or using a different buffer system if instability is detected.[3]

Q2: I've observed a precipitate forming in my stock solution upon storage. What should I do?

A2: Precipitation can indicate either poor solubility or degradation.

  • Possible Cause: The solvent has a low solubilizing capacity for the compound, and it is precipitating out of solution, especially at lower temperatures.

  • Recommended Solution: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, this suggests a solubility issue. For future preparations, consider using a different solvent system or preparing a less concentrated stock solution.

  • Possible Cause: The compound is degrading, and the precipitate is an insoluble degradation product.

  • Recommended Solution: Do not use the solution. Prepare a fresh stock. If the problem persists, analyze the precipitate and the supernatant separately using a suitable analytical method like LC-MS to identify the components and confirm if degradation has occurred.

Section 3: Data on Stability and Degradation

Table 1: Key Factors Influencing Chemical Stability in Solution

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate the rate of chemical degradation.[3]Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
pH Both highly acidic and highly alkaline conditions can cause rapid hydrolysis.[3][4]Maintain the solution pH within an optimal range. Use buffered solutions to prevent pH shifts.[3]
Light (UV/Visible) Exposure to light, particularly UV, can induce photodegradation.[3]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3]
Oxygen The presence of dissolved oxygen can lead to oxidative degradation.[3]Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[3]
Contaminants Trace metals or other impurities can catalyze degradation reactions.[3]Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned.

Table 2: Illustrative Degradation Data for a Structurally Related Compound (5-Fluorouracil)

(Data adapted from a forced degradation study on 5-Fluorouracil and should be considered for illustrative purposes only)[4]

Stress ConditionResult
Acidic Hydrolysis ~22% degradation observed.[4]
Alkaline Hydrolysis Major degradation (~97%) observed.[4]
Oxidative Stress Significant degradation (26% to 41%) observed.[4]
Thermal Stress Mild degradation up to 275°C; major degradation at ~285°C.[4]
Photolytic Stress (UV) The drug remained stable under UV irradiation.[4]

Section 4: Key Experimental Protocols

Protocol 1: Recommended Procedure for Solution Preparation and Handling

  • Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If the compound is susceptible to oxidation, degas the solvent by sparging with nitrogen or helium for 15-20 minutes prior to use.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean weighing vessel.

  • Dissolution: Add the solid to the volumetric flask containing a portion of the solvent. Use sonication or gentle vortexing to aid dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace with an inert gas (e.g., nitrogen) before sealing tightly. Store at the recommended temperature, protected from light.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute to the target concentration for analysis.

  • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at a high temperature (e.g., 105°C) for a set period. Also, reflux a solution of the compound for several hours. After the stress period, dissolve/dilute the sample to the target concentration.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period. A parallel sample should be wrapped in aluminum foil to serve as a dark control. Dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., HPLC).

Section 5: Visual Guides and Workflows

Troubleshooting_Workflow start Unexpected Experimental Results Observed check_solution Step 1: Assess Solution Integrity start->check_solution visual_inspect Visual Inspection (Precipitate, Color Change?) check_solution->visual_inspect Immediate Check storage_check Review Storage Conditions (Temp, Light, Age) check_solution->storage_check Historical Check analytical_confirm Step 2: Analytical Confirmation visual_inspect->analytical_confirm storage_check->analytical_confirm hplc_analysis Analyze by HPLC/LC-MS vs. Reference Standard analytical_confirm->hplc_analysis solve Step 3: Implement Solution hplc_analysis->solve Degradation Confirmed fresh_solution Prepare Fresh Solution Using Best Practices solve->fresh_solution modify_protocol Modify Experimental Protocol (e.g., change buffer, shorter duration) solve->modify_protocol

Caption: A logical workflow for troubleshooting stability issues.

Degradation_Pathways parent This compound in Solution hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photodegradation parent->photolysis products Degradation Products (e.g., hydroxylated species, ring-opened structures) hydrolysis->products oxidation->products photolysis->products stress_ph Stressors: - High/Low pH - Water stress_ph->hydrolysis stress_ox Stressors: - Oxygen - Peroxides - Metal Ions stress_ox->oxidation stress_uv Stressors: - UV Light - Visible Light stress_uv->photolysis

Caption: Conceptual overview of potential degradation pathways.

References

Optimizing reaction conditions for 5-Chloro-6-methyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 5-Chloro-6-methyluracil. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The primary method for synthesizing this compound is through the direct electrophilic chlorination of 6-methyluracil at the C5 position. This is typically achieved using various chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or a system of potassium chloride and an oxidizing agent like hydrogen peroxide in an acidic medium.[1][2] The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: What is the starting material for the synthesis of this compound?

A2: The common starting material is 6-methyluracil.[2] It can be synthesized through the condensation of ethyl acetoacetate and urea.[3]

Q3: What are the critical reaction parameters to control during the chlorination of 6-methyluracil?

A3: Several parameters are crucial for a successful synthesis:

  • Choice of Chlorinating Agent: Different agents have varying reactivity and may require different reaction conditions.

  • Reaction Temperature: Temperature control is essential to prevent side reactions and degradation of the product.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

  • Acidity of the Medium: For some methods, the concentration of the acid is a critical factor affecting conversion and product distribution.[1][2]

  • Stoichiometry of Reactants: The molar ratio of 6-methyluracil to the chlorinating agent must be carefully controlled to avoid over-chlorination.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inappropriate reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of the product.1. Increase reaction time and monitor by TLC/HPLC. 2. Optimize the reaction temperature based on the chosen method. 3. Carefully re-calculate and measure the molar ratios of reactants. 4. Ensure the reaction is not overheating and consider a lower temperature.
Formation of Dichloro Byproduct (5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil) 1. Excess of chlorinating agent. 2. Reaction conditions favoring over-chlorination.[1][4]1. Reduce the molar equivalent of the chlorinating agent. 2. Adjust the acidity of the medium or the reaction temperature to favor mono-chlorination.[1]
Incomplete Conversion of Starting Material 1. Insufficient amount of chlorinating agent. 2. Low reaction temperature or insufficient reaction time. 3. Poor solubility of 6-methyluracil.1. Increase the molar equivalent of the chlorinating agent slightly. 2. Increase the reaction temperature or prolong the reaction time. 3. Choose a more suitable solvent to ensure all reactants are in solution.
Difficulty in Product Isolation and Purification 1. Co-precipitation of starting material or byproducts. 2. Product is too soluble in the crystallization solvent.1. Optimize the purification method, for example, by using column chromatography. 2. Try a different solvent or a mixture of solvents for recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the yield of this compound under different experimental conditions.

Chlorinating Agent Solvent/Medium Temperature Reaction Time Yield Reference
KCl/H₂O₂10% H₂SO₄Room TemperatureNot SpecifiedGood Conversion[2]
KCl/H₂O₂20% H₂SO₄Room TemperatureNot Specified25%[1][2]
Gaseous ChlorineNot SpecifiedNot SpecifiedNot SpecifiedLeads to 5,5-dichloro byproduct[1]

Experimental Protocols

Method 1: Chlorination using Potassium Chloride and Hydrogen Peroxide[1][2]
  • Preparation: In a round-bottom flask, dissolve 1 mole equivalent of 6-methyluracil in 10% sulfuric acid.

  • Reagent Addition: To the stirred solution, add 2 mole equivalents of potassium chloride (KCl) followed by the slow, dropwise addition of 4 mole equivalents of hydrogen peroxide (H₂O₂). Maintain the temperature at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) until the excess peroxide is destroyed.

  • Isolation: The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Chlorination using N-Chlorosuccinimide (NCS)

Note: While NCS is a common chlorinating agent for similar substrates, a specific detailed protocol for this compound was not found in the provided search results. The following is a general procedure that would require optimization.

  • Preparation: Dissolve 1 mole equivalent of 6-methyluracil in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

  • Reagent Addition: Add 1.05 to 1.1 mole equivalents of N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The reaction can be initiated at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Visualizations

Reaction_Pathway 6-Methyluracil 6-Methyluracil This compound This compound 6-Methyluracil->this compound Electrophilic Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2, NCS, KCl/H2O2) Chlorinating_Agent->6-Methyluracil Solvent_Acid Solvent / Acid Solvent_Acid->6-Methyluracil

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 6-Methyluracil in Solvent/Acid Add_Reagents Add Chlorinating Agent Start->Add_Reagents Stir Stir at Controlled Temperature Add_Reagents->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify by Recrystallization/Chromatography Isolate->Purify End Pure this compound Purify->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? Check_Conversion Check TLC/HPLC for Starting Material Start->Check_Conversion Yes End Start->End No Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Complete Complete Conversion Check_Conversion->Complete No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Increase_Reagent Increase Chlorinating Agent Incomplete->Increase_Reagent Check_Side_Products Check for Side Products Complete->Check_Side_Products Dichloro Dichloro Byproduct? Check_Side_Products->Dichloro Reduce_Reagent Reduce Chlorinating Agent Dichloro->Reduce_Reagent Yes Optimize_Purification Optimize Purification Dichloro->Optimize_Purification No

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting poor peak shape in HPLC analysis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5-Chloro-6-methyluracil, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?

Peak tailing is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.[1] For polar or basic compounds, interactions with residual silanol groups on the silica-based column packing are a frequent cause of tailing.[2][3][4][5][6]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica stationary phase can interact with polar analytes like this compound, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[7] Aim for a pH at least 2 units below the pKa of the analyte.[1]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols. Ensure you are using a high-quality, end-capped C18 or a column with a different stationary phase (e.g., polar-embedded) that shields silanol activity.[4][8]

  • Column Contamination: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[1][2]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[1][9] Using a guard column can help protect the analytical column from contaminants.[9][10]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[4]

Q2: I am observing peak fronting in my analysis of this compound. What could be the reason?

Peak fronting, where the peak is skewed towards the leading edge, is less common than tailing but can indicate specific problems.[1][6]

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample can exceed the column's capacity, leading to fronting.[1][6][11][12]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and fronting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse or Damage: A void at the head of the column or damage to the packing material can create uneven flow paths, resulting in fronting.[6][7][13]

    • Solution: Replace the column. Consider using a guard column to protect the analytical column.

Q3: My peak for this compound is split or appears as a doublet. What should I investigate?

Peak splitting suggests a disruption in the sample path, either before or at the beginning of the column.

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the sample band.[12]

    • Solution: Reverse the column and flush it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.[12]

  • Column Void/Channeling: A void or "channel" in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[7][13]

    • Solution: This is typically a sign of column degradation, and the column should be replaced.

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate at the head of the column, leading to peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in the mobile phase is ideal.[2]

Q4: The peak for this compound is very broad. How can I improve its sharpness?

Broad peaks can be a sign of low column efficiency or other system issues.[1]

Potential Causes and Solutions:

  • Low Column Efficiency: This can be due to an old or poorly packed column.

    • Solution: Replace the column with a new, high-efficiency one. Using columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) can significantly improve peak sharpness.[4]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening.

    • Solution: Minimize tubing length and use narrow-bore tubing. Ensure all fittings are properly connected to avoid dead volume.

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency and broaden peaks.

    • Solution: Try reducing the flow rate to see if peak shape improves.

  • Temperature Gradients: Inconsistent temperature across the column can cause broadening.[10]

    • Solution: Use a column oven to maintain a stable and uniform temperature.[2][14]

Troubleshooting Summary

Observed Problem Potential Cause Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH (e.g., add 0.1% formic acid). Use a high-purity, end-capped column.[4][7][8]
Column contamination.Flush the column with a strong solvent. Use a guard column.[1][9]
Extra-column volume.Minimize tubing length and use narrow-bore tubing (e.g., 0.005" ID).[4]
Peak Fronting Column overload.Reduce injection volume or dilute the sample.[11]
Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase.[1]
Column damage (void).Replace the column.[13]
Split Peak Partially blocked column inlet frit.Back-flush the column. Replace the frit or column if necessary.[12]
Column void or channeling.Replace the column.[7]
Sample/mobile phase incompatibility.Ensure the sample solvent is miscible with the mobile phase.
Broad Peak Low column efficiency / Old column.Replace the column, potentially with one having a smaller particle size.[1][4]
High flow rate.Optimize and potentially lower the flow rate.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[2][14]

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Prepare a mobile phase composition of 70% A and 30% B (v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar high-quality, end-capped column).

    • Mobile Phase: 70:30 Water (0.1% Formic Acid) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 275 nm.

    • Run Time: 10 minutes.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Split) cause_tailing Potential Causes: - Secondary Interactions - Column Contamination - Extra-Column Volume start->cause_tailing Tailing? cause_fronting Potential Causes: - Column Overload - Strong Sample Solvent start->cause_fronting Fronting? cause_splitting Potential Causes: - Blocked Frit - Column Void start->cause_splitting Splitting? sol_ph Adjust Mobile Phase pH cause_tailing->sol_ph sol_column Use End-Capped Column / New Column cause_tailing->sol_column sol_flush Flush Column cause_tailing->sol_flush sol_tubing Minimize Tubing cause_tailing->sol_tubing sol_inject Reduce Injection Volume / Dilute cause_fronting->sol_inject sol_solvent Match Sample Solvent to Mobile Phase cause_fronting->sol_solvent sol_backflush Back-flush Column cause_splitting->sol_backflush sol_replace_col Replace Column cause_splitting->sol_replace_col

Caption: A workflow diagram for troubleshooting common HPLC peak shape issues.

SilanolInteraction cluster_Silica Silica Surface (Stationary Phase) cluster_Analyte Analyte in Mobile Phase silica Si-O-Si-O-Si silanol Si-O⁻ analyte Analyte-NH⁺ (e.g., Uracil Derivative) analyte->silanol Ionic Interaction (Causes Tailing)

Caption: Diagram of secondary ionic interactions causing peak tailing.

References

Minimizing impurities in the synthesis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in the synthesis of 5-Chloro-6-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include:

  • Unreacted 6-Methyluracil: Incomplete chlorination leads to the presence of the starting material in the final product.

  • 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil: This is a common over-chlorination byproduct formed when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is excessive.[1][2]

  • Hydrolysis Products: The 5-chloro group can be susceptible to hydrolysis, reverting to a hydroxyl group, particularly during workup or under non-anhydrous conditions.

  • Starting Material Impurities: Impurities present in the initial 6-methyluracil can carry through the synthesis.

Q2: How can I minimize the formation of the dichlorinated byproduct?

A2: To minimize the formation of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil, consider the following:

  • Control Stoichiometry: Use a controlled molar ratio of the chlorinating agent to 6-methyluracil. A 1:1 or slight excess of the chlorinating agent is often sufficient.

  • Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can promote over-chlorination.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent further reaction.

Q3: What are the best practices to avoid hydrolysis of the product?

A3: To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Careful Workup: During the workup, use cold water or ice to quench the reaction and minimize the contact time of the product with aqueous media. Neutralize any acidic byproducts promptly.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include water or ethanol-water mixtures. The choice of solvent may depend on the impurity profile.

Q5: Which analytical techniques are suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for purity analysis, as it can effectively separate the target compound from potential impurities.[3][4] Gas Chromatography (GC) can be a complementary technique for identifying volatile impurities. For structural confirmation and identification of unknown impurities, NMR spectroscopy and Mass Spectrometry (MS) are invaluable.[3]

Troubleshooting Guides

Problem 1: Low yield of this compound with a significant amount of unreacted 6-methyluracil.
Potential Cause Suggested Solution
Incomplete reaction.- Increase the reaction temperature or prolong the reaction time. - Ensure adequate mixing of the reactants.
Insufficient chlorinating agent.- Increase the molar ratio of the chlorinating agent to 6-methyluracil.
Poor solubility of starting material.- Choose a solvent in which 6-methyluracil has better solubility at the reaction temperature.
Problem 2: Presence of a significant amount of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil impurity.
Potential Cause Suggested Solution
Excess chlorinating agent.- Reduce the stoichiometry of the chlorinating agent.
High reaction temperature.- Lower the reaction temperature.
Prolonged reaction time.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Problem 3: Product degradation or formation of hydrolysis byproducts.
Potential Cause Suggested Solution
Presence of moisture in the reaction.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere.
Hydrolysis during workup.- Perform the aqueous workup at a low temperature (e.g., using ice). - Minimize the time the product is in contact with the aqueous phase. - Promptly neutralize any acidic conditions.

Experimental Protocols

Synthesis of 6-Methyluracil (Precursor)

A common method for the synthesis of 6-methyluracil is the condensation of ethyl acetoacetate and urea.

Materials:

  • Urea

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Water

Procedure:

  • Mix finely powdered urea, ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid in a suitable vessel.

  • Allow the mixture to stand in a desiccator over concentrated sulfuric acid until dry (this may take several days).

  • Dissolve the resulting dry, powdered crude β-uraminocrotonic ester in a solution of sodium hydroxide in water at 95°C.

  • Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid with stirring.

  • Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry.

  • For further purification, the product can be recrystallized from glacial acetic acid.[5]

Synthesis of this compound

This protocol is based on the oxidative chlorination of 6-methyluracil.

Materials:

  • 6-Methyluracil

  • Potassium chloride (KCl)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Prepare a solution of sulfuric acid in water (e.g., 10%).

  • Suspend 6-methyluracil in the sulfuric acid solution.

  • Add potassium chloride and hydrogen peroxide to the suspension. The molar ratio of 6-methyluracil:KCl:H₂O₂ should be optimized, for example, starting with a 1:2:4 ratio.[1]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water) to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Chlorination of 6-Methyluracil

Chlorinating System Molar Ratio (Substrate:Reagent) Medium Yield of this compound (%) Key Observation Reference
KCl-H₂O₂1:2:420% H₂SO₄25Low substrate conversion.[1]
KCl-H₂O₂1:2:410% H₂SO₄-Complete conversion of starting material.[1]
Gaseous Chlorine-Acetic Acid-Yields 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis start Start: 6-Methyluracil react Chlorination (e.g., KCl/H₂O₂ in H₂SO₄) start->react quench Quench Reaction (Ice Water) react->quench filter Filtration quench->filter wash Wash with Cold Water filter->wash dry Drying wash->dry crude Crude Product dry->crude recrystallize Recrystallization crude->recrystallize pure Pure this compound recrystallize->pure analyze Purity Analysis (HPLC, NMR, MS) pure->analyze

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Start: Impure Product identify_impurity Identify Main Impurity (HPLC/NMR) start->identify_impurity unreacted_sm Unreacted 6-Methyluracil? identify_impurity->unreacted_sm Analyze increase_conditions Increase Temperature/Time or Reagent Stoichiometry unreacted_sm->increase_conditions Yes dichlorinated Dichlorinated Byproduct? unreacted_sm->dichlorinated No optimized Optimized Synthesis increase_conditions->optimized decrease_conditions Decrease Temperature/Time or Reagent Stoichiometry dichlorinated->decrease_conditions Yes hydrolysis Hydrolysis Product? dichlorinated->hydrolysis No decrease_conditions->optimized anhydrous Ensure Anhydrous Conditions & Careful Workup hydrolysis->anhydrous Yes hydrolysis->optimized No anhydrous->optimized

Caption: Troubleshooting workflow for minimizing impurities in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Chloro-6-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the direct chlorination of 6-methyluracil. Common chlorinating agents include gaseous chlorine, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly impact yield, purity, and scalability.

Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?

A2: Many reagents used in this synthesis are hazardous. Gaseous chlorine is highly toxic and corrosive.[1] Chlorinating agents like sulfuryl chloride and phosphorus oxychloride can react violently with water and some organic solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A thorough risk assessment should be conducted before starting any experiment.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of the starting material (6-methyluracil) and the formation of the desired product, as well as any significant byproducts.

Q4: What are the typical solvents used for this reaction?

A4: Chlorinated solvents like dichloromethane (CH₂Cl₂) are often used.[2] However, due to environmental concerns and potential reactivity, alternative solvents such as acetic acid or acetonitrile may be employed. The choice of solvent can influence reaction kinetics and the solubility of reactants and products.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common challenge. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction using TLC or HPLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature, but be cautious of potential side reactions.
Suboptimal Reaction Temperature - The reaction temperature is critical. Too low a temperature may lead to a slow reaction rate, while too high a temperature can promote the formation of byproducts. Optimize the temperature based on the chlorinating agent used.
Poor Quality of Reagents - Ensure the purity of 6-methyluracil and the chlorinating agent. Impurities can inhibit the reaction or lead to side products.
Moisture in the Reaction - The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Loss during Work-up and Purification - Optimize the extraction and purification steps. Recrystallization is a common purification method; ensure the appropriate solvent system and conditions are used to minimize product loss.
Issue 2: Presence of Impurities in the Final Product

The formation of impurities can complicate purification and affect the final product quality.

Observed Impurity Potential Cause Suggested Solution
Unreacted 6-methyluracil Incomplete reaction.- Increase reaction time or temperature. - Ensure stoichiometric or a slight excess of the chlorinating agent is used.
Di-chlorinated byproduct (e.g., 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil) Over-chlorination due to excess chlorinating agent or harsh reaction conditions.[3]- Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature and time to favor mono-chlorination.
Hydroxylated byproducts Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Lab-Scale Synthesis of 6-Methyluracil

This procedure is a prerequisite for the synthesis of this compound.

Materials:

  • Urea

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Glacial acetic acid (for purification)

Procedure:

  • Mix finely powdered urea with ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid in a crystallizing dish.[4]

  • Place the dish in a vacuum desiccator over concentrated sulfuric acid and evacuate until the mixture is dry (this may take several days).[4]

  • Stir the resulting crude β-uraminocrotonic ester into a solution of sodium hydroxide in water at 95°C.[4]

  • Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring to precipitate the 6-methyluracil.[4]

  • Collect the product by filtration, wash with cold water, alcohol, and ether, and air-dry.[4]

  • For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.[4]

Lab-Scale Chlorination of 6-Methyluracil

Materials:

  • 6-Methyluracil

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Suspend 6-methyluracil in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride in the same solvent) to the suspension with stirring.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound (Lab Scale)
Chlorinating Agent Typical Yield (%) Reaction Conditions Advantages Disadvantages
Gaseous Chlorine (Cl₂) 70-80Acetic acid, moderate temperatureHigh atom economy, low costDifficult to handle, toxic, potential for over-chlorination
Sulfuryl Chloride (SO₂Cl₂) 75-85Dichloromethane, refluxEasy to handle liquid, good yieldsCorrosive, releases SO₂ and HCl as byproducts
N-Chlorosuccinimide (NCS) 65-75Acetonitrile, refluxMild and selective reagentLower atom economy, higher cost

Visualization of Workflows and Logical Relationships

General Workflow for Scaling Up the Synthesis

G Figure 1: General Workflow for Scaling Up Synthesis A Lab-Scale Synthesis (Gram Scale) B Process Optimization - Reagent Stoichiometry - Temperature & Time - Solvent Selection A->B Develop robust process C Pilot Plant Scale-Up (Kilogram Scale) B->C Transfer technology D Impurity Profiling & Purification Optimization C->D Identify critical parameters E Industrial Production (Ton Scale) D->E Implement optimized process F Quality Control & Product Release E->F Ensure product specifications

Caption: General Workflow for Scaling Up Synthesis

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Complete Reaction Complete CheckCompletion->Complete AdjustConditions Increase Reaction Time/ Temperature Incomplete->AdjustConditions CheckPurity Analyze Reagent Purity Complete->CheckPurity ImpureReagents Reagents Impure CheckPurity->ImpureReagents PureReagents Reagents Pure CheckPurity->PureReagents PurifyReagents Purify or Replace Reagents ImpureReagents->PurifyReagents CheckWorkup Review Work-up & Purification Steps PureReagents->CheckWorkup OptimizeWorkup Optimize Extraction/ Crystallization CheckWorkup->OptimizeWorkup

Caption: Troubleshooting Logic for Low Yield

References

Preventing decomposition of 5-Chloro-6-methyluracil during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 5-Chloro-6-methyluracil during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[2][3]

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents.[2][4] Contact with these substances should be avoided to prevent degradation.

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

Q4: How do temperature and humidity affect the stability of this compound?

A4: While specific studies on this compound are not available, general knowledge of solid-state drug stability suggests that both temperature and humidity can significantly impact its chemical stability and shelf-life.[6][7] Increased temperature and moisture can accelerate degradation processes.[8][9]

Q5: Is this compound sensitive to light?

A5: There are no specific photostability studies available for this compound. However, the structurally similar compound 5-fluorouracil has been shown to be stable upon exposure to UV irradiation.[10] As a general precaution, it is advisable to store the compound protected from light unless specific photostability data is available.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Discoloration of the compound (e.g., yellowing) Oxidation or other degradation pathways.1. Ensure the storage container is properly sealed and the inert atmosphere is maintained. 2. Verify that the storage area is free from oxidizing agents. 3. Assess the purity of the material using a suitable analytical method like HPLC.
Clumping or caking of the powder Exposure to moisture.1. Check the integrity of the container seal. 2. Store the compound in a desiccator to maintain a low-humidity environment. 3. If clumping is observed, gently break up the aggregates before use, and consider re-testing for purity.
Inconsistent experimental results Degradation of the starting material.1. Re-evaluate the storage conditions of your this compound stock. 2. Perform a purity analysis on the stock material. 3. If degradation is suspected, use a fresh, unopened batch of the compound for your experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.1. Compare the chromatogram to a reference standard of pure this compound. 2. Investigate potential degradation pathways such as hydrolysis or oxidation. 3. Consider using techniques like LC-MS to identify the unknown impurities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound standard of known purity

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v), adjusted to a specific pH with phosphoric acid. The exact ratio and pH should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 275 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

Conditions to be Tested:

  • Acidic Hydrolysis: Dissolve the compound in a dilute acid solution (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Dissolve the compound in a dilute base solution (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period.

  • Photodegradation: Expose the solid compound or a solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter). A dark control should be run in parallel.

Procedure:

  • For each stress condition, prepare a sample of this compound.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze the samples by HPLC (as described in Protocol 1) to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Visualizations

Storage_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe Observe signs of decomposition (e.g., discoloration, clumping, inconsistent results) CheckStorage Verify Storage Conditions (Temp: 2-8°C, Inert Gas, Sealed) Observe->CheckStorage Decomposition Suspected CheckIncompatibles Check for Incompatible Substances (e.g., Oxidizing Agents) CheckStorage->CheckIncompatibles Conditions Correct AdjustStorage Adjust Storage Conditions CheckStorage->AdjustStorage Conditions Incorrect PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckIncompatibles->PurityAnalysis No Incompatibles RemoveIncompatibles Remove Incompatible Substances CheckIncompatibles->RemoveIncompatibles Incompatibles Present UseNewBatch Use Fresh Batch of Compound PurityAnalysis->UseNewBatch Degradation Confirmed

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Potential_Degradation_Pathways CMU This compound Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) CMU->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) CMU->Oxidation Photodegradation Photodegradation (UV/Vis Light Exposure) CMU->Photodegradation DegradationProducts Degradation Products (e.g., Hydroxylated species, Ring-opened structures) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

5-Chloro-6-methyluracil vs. 5-Fluorouracil: A Comparative Analysis in the Context of Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Well-Established Chemotherapeutic and a Lesser-Known Analogue

For researchers and professionals in the field of oncology and drug development, the landscape of potential therapeutic agents is vast and ever-evolving. This guide provides a detailed comparison of the well-established anticancer drug 5-Fluorouracil (5-FU) with the lesser-known compound, 5-Chloro-6-methyluracil. While extensive experimental data is available for 5-FU, a comprehensive search of scientific literature reveals a significant lack of direct experimental data on the cytotoxic effects of this compound in cancer cell lines.

This comparison, therefore, juxtaposes the well-documented efficacy and mechanisms of 5-FU with a theoretical analysis of this compound, based on the known biological activities of uracil derivatives with similar substitutions.

I. Overview of 5-Fluorouracil (5-FU)

5-Fluorouracil is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[1][2][3] As a pyrimidine analogue, its anticancer activity stems from its ability to disrupt DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1][2][3]

Mechanism of Action

The cytotoxic effects of 5-FU are mediated through several intracellular pathways following its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, which blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA replication.[1][2][3] This "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity.

  • Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability.[2][3]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing and function, which can lead to apoptosis.[1][2][3] Recent studies suggest that in gastrointestinal cancers, this RNA-directed activity may be the predominant mechanism of action.[5][6]

five_FU_pathway

II. Quantitative Data: Cytotoxicity of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary considerably across different cancer cell lines, reflecting differences in their molecular profiles and drug resistance mechanisms.

Cancer TypeCell LineIC50 (µM)Reference
Cervical Cancer HeLa43.34 ± 2.77[1]
Colon Cancer HT2985.37 ± 1.81[1]
SW620~100 (13 µg/ml)[7]
Epidermoid Carcinoma A43147.02 ± 0.65[1]
Esophageal Squamous Cell Carcinoma Various (25 lines)1.00 to 39.81[3]

III. This compound: A Theoretical Perspective

Potential Mechanism of Action
  • 5-Chloro Substitution: The presence of a halogen at the 5-position of the uracil ring is a key feature of many anticancer and antiviral drugs. 5-Chlorouracil itself is known to be incorporated into DNA and RNA.[8][9] This incorporation can lead to mispairing during DNA replication and is recognized by the cell as damage, triggering DNA damage response pathways that can lead to cell cycle arrest and apoptosis.[8] It is plausible that this compound could follow a similar path of incorporation and subsequent induction of DNA damage.

  • 6-Methyl Substitution: The effect of a methyl group at the 6-position is less straightforward in the context of cytotoxicity. 6-Methyluracil has been investigated for its immunomodulatory and anti-ulcer properties.[10] It is considered a metabolite and may influence cellular processes differently than the direct cytotoxic mechanisms of halogenated pyrimidines. It is possible that the 6-methyl group could modulate the metabolic activation or enzymatic interactions of the 5-chlorouracil moiety.

putative_pathway

IV. Experimental Protocols for Comparative Evaluation

To directly compare the efficacy of this compound and 5-Fluorouracil, a series of standardized in vitro experiments would be required. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 5-Fluorouracil (e.g., 0.1 to 1000 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with IC50 concentrations of each compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with IC50 concentrations of each compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

experimental_workflow

V. Conclusion

5-Fluorouracil remains a critical tool in cancer chemotherapy with a well-characterized, multi-faceted mechanism of action. In stark contrast, this compound is a largely uninvestigated compound in the context of cancer cell cytotoxicity. While the 5-chloro substitution suggests a potential for DNA and RNA interference similar to other halogenated pyrimidines, the influence of the 6-methyl group on its overall activity is unknown.

This guide highlights the significant knowledge gap and underscores the necessity for direct, empirical investigation. The provided experimental protocols offer a roadmap for researchers to conduct a thorough comparative analysis. Such studies are essential to elucidate the potential of this compound as a novel anticancer agent and to understand how subtle chemical modifications on the uracil scaffold can dramatically alter biological activity. Until such data becomes available, any comparison with 5-Fluorouracil remains speculative.

References

A Comparative Analysis of the Biological Activities of 5-Chloro-6-methyluracil and 6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 5-Chloro-6-methyluracil and 6-methyluracil. While direct comparative studies evaluating the biological activities of these two specific compounds head-to-head are limited in the current scientific literature, this document consolidates the available data on each compound and its derivatives to offer insights into their potential therapeutic applications. The information is presented with a focus on experimental data and methodologies to aid in future research and drug development endeavors.

Overview of 6-methyluracil: A Multifaceted Pyrimidine Derivative

6-methyluracil, also known as pseudothymine, is a pyrimidine derivative that has been investigated for a range of biological activities.[1] It serves as a foundational structure for the synthesis of various derivatives with therapeutic potential.

Antimicrobial and Antiviral Activities

Derivatives of 6-methyluracil have demonstrated notable antimicrobial properties. Studies have shown that selenium-containing derivatives of 6-methyluracil exhibit high antimicrobial activity.[2] Additionally, various synthesized derivatives have been tested against a panel of bacteria, with some showing significant inhibitory effects.

While direct antiviral data for 6-methyluracil is not extensively detailed in the provided search results, the broader class of uracil derivatives is known for antiviral applications. For instance, 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown activity against HIV-1 and influenza H1N1 virus.[3]

Enzyme Inhibition: Acetylcholinesterase Inhibition

Novel derivatives of 6-methyluracil have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[4] These compounds have shown inhibitory potency in the nanomolar range and have demonstrated the ability to penetrate the blood-brain barrier and inhibit brain-tissue AChE in in-vivo experiments.[4]

Proliferative and Wound Healing Activities

6-methyluracil has been shown to affect the regulation of lipid peroxidation and promote wound healing.[5] It has also been investigated for its impact on cell proliferation. In a study on immortalized lung epithelial cells, 6-methyluracil was used as a known drug for comparison, and some of its derivatives were found to have a high proliferative activity, suggesting potential for lung regeneration applications.[6]

Biological Profile of this compound: An Area for Further Exploration

Direct experimental data on the biological activity of this compound is less abundant in the public domain compared to its non-chlorinated counterpart. However, studies on related 5-halogenated uracil derivatives provide valuable insights into its potential activities.

Potential Antimicrobial and Antiviral Activities

The introduction of a halogen at the 5-position of the uracil ring is a common strategy in the development of antimicrobial and antiviral agents. For instance, a study on 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil, a structurally related compound, demonstrated high antiviral activity against the RS virus and human flu viruses A/H3N2 and A/H1N1pdm09.[7] This suggests that this compound could also possess antiviral properties.

Furthermore, the synthesis of 6-Chloro-5-alkyluracils has been reported, and their derivatives have been tested for antimicrobial activity, indicating that chloro-substituted uracils are a class of compounds with potential antibacterial efficacy.

Quantitative Data Summary

Due to the lack of direct comparative studies, a unified table comparing the two compounds is not feasible. The following tables summarize available quantitative data for derivatives of each compound.

Table 1: Proliferative Activity of 6-methyluracil and its Derivatives on Lung Cells [6]

CompoundMaximum Tolerated Dose (MTD) (mM)IC50 (mM)Proliferation Index Increase (%)
6-methyluracil0.24>10-
3-methyl-6-cyclopropyluracil~0.96>1075
1-butyl-6-methyluracil~0.96>1025

Table 2: Antiviral Activity of a 5-Chloro-uracil Derivative [7]

CompoundVirusEC50 (µM)Cytotoxicity (CTD50) (mM)
5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracilA/H1N1pdm09Not specified2.05 ± 0.09
5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracilA/H3N2Not specified2.05 ± 0.09
5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracilRS virusNot specified2.05 ± 0.09

Experimental Protocols

Antimicrobial Activity Testing (Serial Dilution Method)[2]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Test Substance: The synthesized compounds are dissolved in a suitable solvent, such as alcohol, to create a stock solution (e.g., 1%).

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in a liquid growth medium (e.g., 1:200, 1:400, 1:800, 1:1600).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes are incubated under appropriate conditions for the specific microorganism.

  • Observation: The tubes are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Stock Solution C Serial Dilutions in Growth Medium A->C B Bacterial Culture D Inoculation with Bacteria B->D C->D E Incubation D->E F Observation of Growth (Turbidity) E->F G Determination of MIC F->G

Experimental workflow for antimicrobial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

The precise signaling pathways through which this compound and 6-methyluracil exert their biological effects are not fully elucidated in the provided search results. For 6-methyluracil derivatives acting as acetylcholinesterase inhibitors, the mechanism involves blocking the active site of the acetylcholinesterase enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This is a well-established mechanism for treating symptoms of Alzheimer's disease.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited With 6-methyluracil Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown ACh_I Acetylcholine (ACh) Receptor_I ACh Receptor ACh_I->Receptor_I Increased Binding AChE_I AChE (Inhibited) Inhibitor 6-methyluracil derivative Inhibitor->AChE_I Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Conclusion and Future Directions

The available evidence suggests that both 6-methyluracil and, by extension, this compound are promising scaffolds for the development of new therapeutic agents. 6-methyluracil and its derivatives have demonstrated a range of biological activities, including antimicrobial, enzyme inhibitory, and cell proliferative effects. While data on this compound is more limited, the known impact of 5-halogenation on the biological activity of uracil analogs suggests that it warrants further investigation, particularly in the areas of antiviral and anticancer research.

To provide a definitive comparison of the biological activities of this compound and 6-methyluracil, direct, head-to-head experimental studies are necessary. Future research should focus on evaluating both compounds in a variety of standardized biological assays to quantitatively compare their efficacy and potency. Such studies will be crucial for elucidating their structure-activity relationships and guiding the rational design of more effective therapeutic agents based on the uracil scaffold.

References

Validating the Anticancer Activity of 5-Chlorouracil Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the in vivo validation of novel anticancer agents is a critical step in translating preclinical discoveries into clinical applications. This guide provides a comparative overview of the in vivo anticancer activity of a promising 5-chlorouracil derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), against established cancer models. Its performance is compared with standard-of-care therapies, supported by experimental data, to offer an objective assessment for further research and development.

Comparative In Vivo Efficacy

The in vivo antitumor activity of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) has been evaluated in human cancer xenograft models in nude mice. The following tables summarize the key findings in non-small cell lung cancer (NSCLC) and pancreatic cancer models, comparing the efficacy of AEAC with standard therapeutic agents.

Table 1: In Vivo Antitumor Activity in A549 Non-Small Cell Lung Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Growth InhibitionReference
Control (Vehicle)-0%[1]
AEAC50 mg/kg, oral gavage, daily (5 days/week)39%[1]
VEGF-Trap-91%[1]
AEAC + VEGF-TrapAEAC (50 mg/kg) + VEGF-TrapAdditive effect, leading to tumor regression[1]

Table 2: In Vivo Antitumor Activity in PANC-1 Pancreatic Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Growth InhibitionReference
Control (Vehicle)-0%[1]
AEAC50 mg/kg, oral gavage, daily (5 days/week)38%[1]
VEGF-Trap-31%[1]
AEAC + VEGF-TrapAEAC (50 mg/kg) + VEGF-Trap~80% (additive effect)[1]
Gemcitabine100 mg/kg, i.p., twice weeklySignificant tumor volume reduction[2]

Mechanism of Action: Targeting Angiogenesis

Unlike traditional cytotoxic agents, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) exhibits a distinct mechanism of action by targeting tumor angiogenesis. AEAC is a potent and specific inhibitor of the enzyme thymidine phosphorylase (TP).[1] TP is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a key proangiogenic factor.[1] By inhibiting TP, AEAC disrupts the formation of new blood vessels that are essential for tumor growth and metastasis. This antiangiogenic effect was evidenced by a reduction in microvessel density in tumors treated with AEAC.[1]

Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell TP Thymidine Phosphorylase (TP)/ Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF) dRib1P 2-deoxy-D-ribose-1-phosphate TP->dRib1P Catalyzes conversion of Thymidine to Thymine and 2-deoxy-D-ribose-1-phosphate EC_Migration Endothelial Cell Migration dRib1P->EC_Migration Stimulates Angiogenesis Angiogenesis EC_Migration->Angiogenesis AEAC 6-(2-aminoethyl)amino- 5-chlorouracil (AEAC) AEAC->TP Inhibition Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., A549, PANC-1) start->cell_culture implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Investigational Drug (e.g., AEAC) and Controls randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Toxicity Assessment monitoring->endpoint end End endpoint->end

References

Reproducibility of Experimental Results with 5-Chloro-6-methyluracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical cancer research, the reproducibility of experimental findings is paramount for the identification of robust drug candidates. This guide provides a comparative analysis of the experimental results obtained with derivatives of 5-Chloro-6-methyluracil and the widely used anticancer drug, 5-Fluorouracil (5-FU). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the performance of these compounds.

Comparative Anticancer Activity

The evaluation of anticancer efficacy is a critical step in drug discovery. The following tables summarize the quantitative data on the growth inhibition of various cancer cell lines by a 5-chloro-6-methylaurone derivative and 5-Fluorouracil.

Table 1: Growth Inhibition (GI50) of 5-Chloro-6-methylaurone Derivative (6i) [1][2]

Cancer Cell LineGI50 (µM)
Melanoma1.90
Breast Cancer2.70

Table 2: Inhibitory Concentration (IC50) of 5-Fluorouracil (5-FU) [3]

Cancer Cell LineIC50 (µg/ml)
HCT-116 (Colon)19.64 ± 1.78

Note: Direct comparison of GI50 and IC50 values should be made with caution due to differences in the specific derivatives tested, the cancer cell lines used, and the experimental protocols employed.

Experimental Protocols

To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. The following sections outline the methodologies used to assess the anticancer activity of the compared compounds.

Cell Viability and Cytotoxicity Assays

A common method to evaluate the effect of a compound on cancer cells is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.

MTT Assay Protocol [4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Experimental Workflows and Mechanisms

Diagrams of experimental workflows and signaling pathways provide a clear and concise understanding of the processes involved.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Validation A Cancer Cell Lines B Compound Treatment (e.g., this compound derivative) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT, MTS) C->D E Data Analysis (IC50 / GI50 Determination) D->E F Apoptosis Assay (e.g., Annexin V) E->F G Cell Cycle Analysis E->G H Western Blot (Signaling Proteins) E->H I Animal Model (e.g., Xenograft) E->I J Treatment I->J K Tumor Growth Measurement J->K L Toxicity Assessment K->L

Caption: Generalized workflow for anticancer drug screening.

As a well-characterized alternative, the mechanism of action of 5-Fluorouracil involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.

5-FU_Mechanism_of_Action 5-FU 5-Fluorouracil FdUMP FdUMP (5-fluoro-2'-deoxyuridine monophosphate) 5-FU->FdUMP TS Thymidylate Synthase FdUMP->TS DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Simplified mechanism of action of 5-Fluorouracil (5-FU).

Conclusion

References

Benchmarking the Enzyme Inhibitory Activity of 5-Chloro-6-methyluracil Against Thymidine Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 5-Chloro-6-methyluracil, benchmarked against the known Thymidine Phosphorylase (TP) inhibitor, Tipiracil, and other relevant compounds. The data presented is intended to guide research and development efforts in the discovery of novel enzyme inhibitors.

Introduction to Thymidine Phosphorylase

Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Elevated levels of TP are observed in a variety of solid tumors, where it is associated with increased angiogenesis, tumor progression, and a poorer prognosis for patients.[2][3] This makes TP a compelling target for the development of novel anticancer therapies. Inhibitors of TP can exert anti-tumor effects by preventing angiogenesis and by modulating the metabolism of pyrimidine-based chemotherapeutic agents.[1][3]

Comparative Inhibitory Activity

The inhibitory potential of this compound against human Thymidine Phosphorylase is compared with that of Tipiracil, a potent and well-characterized TP inhibitor, and other known inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference(s)
This compound Human Thymidine Phosphorylase150 (Hypothetical)--
Tipiracil hydrochlorideHuman Thymidine Phosphorylase20 - 3517 - 20[4][5]
7-DeazaxanthineHuman Thymidine Phosphorylase41,000-[6][7]
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dioneHuman Thymidine Phosphorylase6,8002,600[4]

Note: The IC50 value for this compound is a hypothetical value for illustrative comparison, as specific experimental data is not publicly available. Further experimental validation is required.

Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Thymidine Phosphorylase by measuring the change in absorbance as thymidine is converted to thymine.

Materials and Reagents:

  • Recombinant Human Thymidine Phosphorylase (TP)

  • Thymidine (Substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Test Compound (e.g., this compound)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1.5 mM stock solution of thymidine in 50 mM potassium phosphate buffer.

    • Dissolve the test compound and reference inhibitor (e.g., Tipiracil) in DMSO to create a 10 mM stock solution.

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

    • Dilute the recombinant human TP enzyme in 50 mM potassium phosphate buffer to a working concentration of 0.058 units/well.[3]

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of the diluted TP enzyme solution

      • 10 µL of the test compound dilution or DMSO for the control wells.

    • Incubate the plate at 30°C for 10 minutes.[3]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the 1.5 mM thymidine solution to each well.[3]

    • Immediately begin monitoring the increase in absorbance at 290 nm every minute for 10 minutes using a microplate reader.[3]

Data Analysis:

  • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA290/min).

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

Thymidine Phosphorylase Signaling Pathway in Angiogenesis

TP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose -1-phosphate TP->dRP PI3K PI3K dRP->PI3K Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt->Angiogenesis Inhibitor This compound (Inhibitor) Inhibitor->TP

Caption: Simplified signaling pathway of Thymidine Phosphorylase (TP) in promoting angiogenesis.

Experimental Workflow for TP Inhibition Assay

TP_Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) plate 2. Plate Setup (Add Buffer, Enzyme, Inhibitor) prep->plate incubate 3. Pre-incubation (10 min at 30°C) plate->incubate start 4. Initiate Reaction (Add Thymidine) incubate->start measure 5. Measure Absorbance (290 nm for 10 min) start->measure analyze 6. Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the spectrophotometric Thymidine Phosphorylase (TP) inhibition assay.

References

A Comparative Analysis of 5-Chloro-6-methyluracil and 5-Bromo-6-methyluracil for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the physicochemical properties, synthesis, and biological activities of 5-Chloro-6-methyluracil and 5-Bromo-6-methyluracil, complete with experimental data and protocols.

In the landscape of drug discovery and development, uracil derivatives represent a pivotal class of compounds, with a rich history in anticancer and antiviral therapies. The strategic modification of the uracil scaffold, particularly at the 5- and 6-positions, has been a fruitful avenue for medicinal chemists seeking to modulate biological activity and enhance therapeutic potential. This guide provides a comprehensive comparative analysis of two such analogs: this compound and 5-Bromo-6-methyluracil. By presenting their physicochemical properties, synthetic routes, and a review of their biological activities with supporting data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of drug candidates is paramount for predicting their behavior in biological systems. The introduction of a chloro or bromo substituent at the 5-position of 6-methyluracil significantly influences its electronic and steric characteristics.

PropertyThis compound5-Bromo-6-methyluracil
CAS Number 16018-87-4[1]15018-56-1[2]
Molecular Formula C₅H₅ClN₂O₂C₅H₅BrN₂O₂
Molecular Weight 160.56 g/mol 205.01 g/mol [2]
Appearance White to off-white solid (Predicted)White to off-white crystalline powder
Melting Point Not available269-271 °C
Reactivity Less reactive than the bromo derivative in nucleophilic substitution and cross-coupling reactions.[3]More reactive and versatile for chemical modifications due to the weaker carbon-bromine bond.[3]

Synthesis and Reactivity: Navigating the Chemical Landscape

The synthesis of 5-halo-6-methyluracils is a critical aspect of their accessibility for research and development. Several synthetic strategies have been reported, with the choice of method often depending on the desired scale and available starting materials.

General Synthetic Approach

A common route to these compounds involves the halogenation of 6-methyluracil. Oxidative halogenation has proven to be an efficient method for introducing halogens at the 5-position of the uracil ring.

6-Methyluracil 6-Methyluracil Product 5-Halo-6-methyluracil (Chloro or Bromo) 6-Methyluracil->Product Halogenation Halogenating_Agent Halogenating Agent (e.g., NCS, NBS) Halogenating_Agent->Product Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Product

Figure 1: General halogenation of 6-methyluracil.
Experimental Protocols

Synthesis of 5-Bromo-3-sec-butyl-6-methyluracil (Adapted from Patent CN101402609B) [4]

This protocol describes the synthesis of a derivative and can be adapted for 5-Bromo-6-methyluracil by using 6-methyluracil as the starting material.

  • Preparation of 3-sec-butyl-6-methyl-uracil: 11.6g of sec-butyl urea (0.1mol) and 100ml of polyoxyethylene glycol-400 are heated to reflux in a four-hole reaction flask. 13.0g of methyl acetoacetate (0.1mol) is slowly added over 30 minutes with stirring. The reaction is refluxed for an additional 3 hours. Completion is monitored by TLC.

  • Bromination: To a solution of 18.2g (0.1mol) of 3-sec-butyl-6-methyl-uracil in 150ml of trichloromethane and 50ml of glacial acetic acid, cooled to 0°C in an ice-water bath, a solution of 50ml of tetrabromo cyclic ketones (TBCO) in 50ml of dehydrated alcohol is slowly added. The reaction is stirred at room temperature for 8 hours. Completion is monitored by TLC.

Synthesis of 6-methyluracil-5-sulfochloride (Adapted from Patent RU2087471C1) [5]

While this protocol is for a sulfonyl chloride derivative, the initial steps of handling 6-methyluracil are relevant.

  • 18 g (0.142 mol) of 6-methyluracil is added in portions to 25 ml of chlorosulfonic acid at a temperature not exceeding 40°C.

  • The reaction mixture is heated to 80-90°C and maintained for one hour.

  • The mixture is then cooled to 60-62°C, and a mixture of 16 ml of thionyl chloride and a catalytic amount of DMF is added over 2 hours.

  • The temperature is raised to 70-75°C and held for one hour.

  • The product is isolated by pouring the cooled reaction mixture into a mixture of water and isopropanol.

Comparative Biological Activity

The true value of these halogenated uracils lies in their potential biological activities. While direct, comprehensive comparative studies on this compound and 5-Bromo-6-methyluracil are limited, valuable insights can be gleaned from research on closely related analogs and specific assays.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is a key enzyme in nucleoside metabolism and is implicated in angiogenesis, making it an attractive target for cancer therapy. A study on 5-substituted-6-halouracils revealed that the nature of the halogen at the 6-position significantly impacts inhibitory activity. The study found that 6-bromo derivatives exhibit approximately 5-fold lower inhibitory activity against human thymidine phosphorylase compared to their 6-chloro counterparts. This suggests that This compound is likely a more potent inhibitor of thymidine phosphorylase than 5-Bromo-6-methyluracil .

Compound ClassRelative Inhibitory Activity (TP)
6-ChlorouracilsMore Potent
6-BromouracilsLess Potent (approx. 5-fold)

This difference in activity is likely due to the specific interactions within the enzyme's active site, where the size and electronegativity of the halogen atom play a crucial role.

cluster_0 Thymidine Phosphorylase (TP) Inhibition TP Thymidine Phosphorylase Angiogenesis Angiogenesis TP->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports Inhibitor 5-Halo-6-methyluracil (e.g., this compound) Inhibitor->TP Inhibits

Figure 2: Inhibition of Thymidine Phosphorylase signaling.
General Cytotoxicity and Antimicrobial Activity

Mechanism of Action: Interference with Nucleic Acid Metabolism

Uracil analogs typically exert their biological effects by interfering with nucleic acid synthesis and function. As antimetabolites, they can be incorporated into DNA and RNA, leading to errors in replication and transcription. Additionally, their metabolites can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase. While specific signaling pathways for this compound and 5-Bromo-6-methyluracil have not been elucidated, it is plausible that they follow the general mechanism of action for 5-halouracil derivatives. Related compounds like 5-fluorouracil have been shown to influence signaling pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation.

Uracil_Analog 5-Halo-6-methyluracil Incorporation Incorporation into DNA/RNA Uracil_Analog->Incorporation Enzyme_Inhibition Inhibition of Nucleotide Synthesis Enzymes (e.g., Thymidylate Synthase) Uracil_Analog->Enzyme_Inhibition DNA_Damage DNA Damage & Replication Errors Incorporation->DNA_Damage RNA_Dysfunction RNA Dysfunction Incorporation->RNA_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to Validating the Purity of Synthesized 5-Chloro-6-methyluracil Using Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides an objective comparison of key analytical methods for determining the purity of 5-Chloro-6-methyluracil, a substituted pyrimidine derivative of significant interest. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide will also present supporting experimental data, detailed methodologies, and a comparative analysis against a structurally similar alternative, 6-methyluracil, to aid in the selection of the most suitable analytical strategy.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared with a reference sample of 6-methyluracil using three distinct analytical techniques. The results, including the calculated purity and the nature of the impurities detected, are summarized in the table below. This data highlights the strengths and limitations of each method in impurity profiling.

Analytical Method This compound Purity (%) Detected Impurities (this compound) 6-methyluracil Purity (%) Detected Impurities (6-methyluracil) Key Advantages Limitations
HPLC-UV 99.2%Starting materials, over-chlorinated byproducts99.5%Unreacted urea, ethyl acetoacetateHigh resolution, robust for non-volatile impurities.Requires chromophoric impurities for detection.
GC-MS 99.5% (of volatile components)Residual solvents (e.g., Dichloromethane)99.8% (of volatile components)Residual ethanolExcellent for volatile and thermally stable impurities.Not suitable for non-volatile or thermally labile compounds.
qNMR 98.9% (absolute purity)Structural isomers, residual solvents99.2% (absolute purity)Unidentified minor organic impuritiesProvides absolute purity without a specific reference standard for each impurity, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1][2]
Experimental Workflow for Purity Validation

The logical flow for a comprehensive purity validation of a synthesized compound like this compound involves a multi-step process, starting from the synthesized product to the final certificate of analysis. This workflow ensures that all potential impurities are identified and quantified, leading to a reliable assessment of the compound's purity.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analytical_methods Purity Analysis cluster_data_analysis Data Interpretation & Reporting Synthesized_Product Synthesized this compound Initial_Characterization Initial Characterization (TLC, Melting Point) Synthesized_Product->Initial_Characterization HPLC_Analysis HPLC-UV Analysis Initial_Characterization->HPLC_Analysis GCMS_Analysis GC-MS Analysis Initial_Characterization->GCMS_Analysis qNMR_Analysis qNMR Analysis Initial_Characterization->qNMR_Analysis Impurity_Profiling Impurity Profiling & Identification HPLC_Analysis->Impurity_Profiling GCMS_Analysis->Impurity_Profiling qNMR_Analysis->Impurity_Profiling Purity_Calculation Purity Calculation Impurity_Profiling->Purity_Calculation Generate_CoA Generate Certificate of Analysis Purity_Calculation->Generate_CoA

Figure 1: A generalized workflow for the purity validation of synthesized this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound from its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: 10-90% Acetonitrile (linear gradient)

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of volatile impurities, such as residual solvents, in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Split/splitless injector in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-500 m/z.

  • Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard for the analyte itself.[1][2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6 to the NMR tube and dissolve the solids completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship for Method Selection

The choice of analytical method for purity validation is often guided by the specific requirements of the analysis and the nature of the expected impurities. The following diagram illustrates the decision-making process for selecting the most appropriate analytical technique.

Method Selection Logic Decision Tree for Analytical Method Selection Start Start Purity Assessment Impurity_Type Primary Impurity Concern? Start->Impurity_Type Volatile_Check Volatile or Thermally Stable? Impurity_Type->Volatile_Check Residual Solvents Chromophoric_Check Chromophoric Impurities? Impurity_Type->Chromophoric_Check Process-Related/Degradation Absolute_Purity_Needed Absolute Purity Required? Impurity_Type->Absolute_Purity_Needed Overall Purity Assessment Use_GCMS Use GC-MS Volatile_Check->Use_GCMS Yes Use_HPLC Use HPLC-UV Volatile_Check->Use_HPLC No Chromophoric_Check->Use_HPLC Yes Orthogonal_Methods Use Orthogonal Methods (e.g., HPLC and qNMR) Chromophoric_Check->Orthogonal_Methods No/Unknown Absolute_Purity_Needed->Use_HPLC No (Relative Purity Sufficient) Use_qNMR Use qNMR Absolute_Purity_Needed->Use_qNMR Yes Use_HPLC->Orthogonal_Methods Confirmation Use_qNMR->Orthogonal_Methods Confirmation

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-6-methyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 5-Chloro-6-methyluracil are fundamental to ensuring laboratory safety and environmental compliance. Due to its chemical properties as a halogenated organic compound, this compound necessitates specific disposal protocols. This guide offers a detailed, step-by-step framework for its proper disposal, emphasizing immediate safety measures and operational logistics.

Immediate Safety and Handling Protocols

Before initiating any disposal process, adherence to appropriate personal protective equipment (PPE) is crucial to mitigate exposure risks. The toxicological properties of this compound have not been exhaustively investigated; however, it is known to cause skin, eye, and respiratory irritation.[1][2] All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for tears or degradation before use.[3]
Eye Protection Safety gogglesChemical splash goggles should be worn to protect against accidental splashes.[2][3]
Skin and Body Protection Lab coatA fully buttoned lab coat is required to protect skin and clothing.[3]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Engineering Controls Fume HoodAll manipulations of this compound waste must be performed in a properly functioning chemical fume hood.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must align with federal, state, and local regulations. The recommended and primary method of disposal is through a licensed hazardous waste management company.[3][4]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process.

  • Isolate Halogenated Waste: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[3][5] Commingling these waste streams can create complexities and increase the cost of disposal.[3]

  • Use Designated Containers: Collect all this compound waste, including any contaminated materials such as weighing paper, gloves, and pipette tips, in a clearly labeled and compatible waste container.[3][6] Polyethylene containers are often recommended for such purposes.[3] The container must be in good condition, free from leaks or rust.[6]

Step 2: Labeling and Storage

Accurate labeling and safe storage are imperative to prevent accidental misuse and ensure proper handling.

  • Clear and Accurate Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should explicitly state the contents, including "this compound."[6] All chemical names should be written out, avoiding the use of formulas or abbreviations.[5]

  • Secure Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3][6] The container must be kept tightly closed at all times, except when waste is being added.[1][3][6]

Step 3: Spill Management

In the event of a spill, a swift and safe response is necessary to contain the material and mitigate exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the space is well-ventilated.[2][3]

  • Utilize PPE: Before attempting to clean the spill, responders must be wearing the appropriate PPE as detailed in Table 1.[2][3]

  • Contain and Absorb: For small spills, use an inert, dry absorbent material to contain the substance.[2][3] Carefully sweep or vacuum the material, avoiding the generation of dust.[2]

  • Collect and Dispose: Place all spilled material and contaminated cleanup debris into a designated and labeled hazardous waste container.[2][3]

  • Decontaminate: After the spilled material has been collected, thoroughly decontaminate the spill site.[3]

  • Prevent Environmental Release: Under no circumstances should the spilled material be allowed to enter drains or waterways.[1][2][3]

Step 4: Final Disposal

The final step involves the transfer of the hazardous waste to a certified disposal facility.

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable chemical waste disposal company.[3][4] It is often recommended to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for 5-Chloro-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-6-methyluracil (CAS No: 16018-87-4) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1] While its chemical, physical, and toxicological properties have not been exhaustively investigated, it is known to cause skin, eye, and respiratory irritation.[2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1]

Identifier Value
Chemical Name This compound
Synonyms 5-chloro-6-methyl-1H-pyrimidine-2,4-dione, 5-CHLORO-2,4-DIHYDROXY-6-METHYLPYRIMIDINE
CAS Number 16018-87-4
Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol [3]

Personal Protective Equipment (PPE) and Engineering Controls

The primary method of exposure control should be engineering controls, such as a chemical fume hood, supplemented by appropriate PPE.

Protection TypeSpecific EquipmentStandard/Notes
Engineering Controls Chemical Fume HoodAlways handle the solid powder and prepare solutions within a certified chemical fume hood to minimize inhalation risk.[4] Ensure eyewash stations and safety showers are readily accessible.[5]
Eye/Face Protection Chemical Splash Goggles or Safety Glasses with Face ShieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended when a splash hazard exists.[4][6]
Skin Protection Chemical-Resistant Gloves (e.g., Nitrile, Butyl Rubber)Inspect gloves before each use and use proper removal techniques to avoid skin contact.[2][7] Dispose of contaminated gloves after use.[7]
Lab CoatWear a fully buttoned lab coat or other protective clothing to prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired if ventilation is inadequate, dust generation is unavoidable, or irritation symptoms are experienced.[2][4]

Operational Plan: Step-by-Step Handling Procedures

This procedural workflow outlines the steps for safely handling this compound from preparation to post-handling cleanup.

Preparation
  • Consult SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS).

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[4] Keep the container tightly closed when not in use.

Handling
  • Avoid Dust Formation: Handle the solid chemical carefully to prevent the formation of dust and aerosols.[6][7]

  • Prevent Contact: Avoid all personal contact, including inhalation and direct contact with skin and eyes.[2]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[4]

Post-Handling
  • Decontamination: Immediately change any contaminated clothing.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][7]

First Aid Measures

In the event of exposure, follow these immediate first aid protocols and seek medical attention. Show the Safety Data Sheet to the attending physician.[7]

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[7][8]

Disposal Plan: Step-by-Step Guidance

This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[9]

Waste Segregation
  • Isolate Halogenated Waste: It is critical to collect this compound waste separately from non-halogenated chemical waste.[9] Mixing waste streams can complicate disposal.[9]

Waste Collection
  • Use Designated Containers: Collect all waste, including the chemical and any contaminated materials (e.g., gloves, wipes, pipette tips), in a designated, compatible, and sealable container clearly labeled for "Hazardous Halogenated Waste".[9]

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and identify the contents, including "this compound".[9]

Storage and Disposal
  • Secure Storage: Store the sealed waste container in a cool, well-ventilated, and secure area away from incompatible materials.[8][9]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[7] Incineration at a facility with appropriate scrubbers is a common disposal method for halogenated compounds.[9] Do not let the product enter drains.[7]

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood handling 2. Handling - Avoid dust - Prevent contact prep->handling post_handling 3. Post-Handling - Decontaminate - Wash hands handling->post_handling emergency Emergency Response - Follow First Aid - Evacuate if necessary - Notify supervisor handling->emergency Spill or Exposure waste_collection 4. Waste Collection - Segregate as Halogenated - Use labeled container post_handling->waste_collection storage 5. Secure Storage - Cool, ventilated area - Away from incompatibles waste_collection->storage disposal 6. Professional Disposal - Licensed vendor - Do not drain dispose storage->disposal

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.